Luzindole
Description
melatonin receptor antagonist; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(22)20-12-11-17-16-9-5-6-10-18(16)21-19(17)13-15-7-3-2-4-8-15/h2-10,21H,11-13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXBPKOIZGVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151969 | |
| Record name | Luzindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117946-91-5 | |
| Record name | Luzindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117946-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luzindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117946915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luzindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUZINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B31Y10A9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: Luzindole's Mechanism of Action on MT2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Luzindole (N-acetyl-2-benzyltryptamine) is a well-established competitive antagonist of melatonin receptors, demonstrating a notable preference for the MT2 subtype over the MT1 subtype. Its primary mechanism of action at the MT2 receptor involves competitive binding, thereby blocking the canonical Gαi-protein-coupled signaling cascade initiated by the endogenous agonist, melatonin. This action prevents the inhibition of adenylyl cyclase, leading to a restoration of intracellular cyclic AMP (cAMP) levels that would otherwise be suppressed by agonist activity. This technical guide provides a detailed examination of this compound's binding kinetics, functional antagonism, and its impact on downstream cellular signaling. Furthermore, it outlines the detailed experimental protocols used to characterize this interaction, providing a comprehensive resource for researchers in the field.
Introduction to Melatonin Receptors and this compound
The physiological effects of melatonin are mediated primarily through two high-affinity G-protein coupled receptors (GPCRs), MT1 (Mel1a) and MT2 (Mel1b).[1][2] These receptors are implicated in a wide array of biological processes, including the regulation of circadian rhythms, sleep, mood, and immune function.[2] The MT2 receptor, in particular, is a key therapeutic target for sleep and mood disorders.[2]
This compound was one of the first well-characterized melatonin receptor antagonists and remains a critical pharmacological tool for differentiating the functions of MT1 and MT2 receptors.[3] It is classified as a competitive antagonist, meaning it binds to the same site as melatonin but does not activate the receptor, instead blocking the agonist from binding. Understanding its precise mechanism of action is crucial for interpreting experimental data and for the rational design of novel, more selective MT2 receptor modulators.
This compound's Binding Affinity and Selectivity
This compound's antagonist profile is defined by its binding affinity (Ki), which quantifies its ability to bind to the MT1 and MT2 receptors. Multiple studies using radioligand binding assays have consistently shown that this compound has a higher affinity for the human MT2 receptor compared to the MT1 receptor. This selectivity, while not absolute, is a key feature of its pharmacological profile.
Quantitative binding data from various sources are summarized below. The variation in reported Ki values can be attributed to differences in experimental conditions, such as the specific cell line, radioligand, and assay buffer used.
Table 1: Binding Affinity (Ki) of this compound at Human Melatonin Receptors
| Source | Receptor Subtype | Ki (nM) | Selectivity (MT1 Ki / MT2 Ki) |
| TargetMol / MedChemExpress | MT1 (Mel1a) | 158 | ~15.5x |
| MT2 (Mel1b) | 10.2 | ||
| Selleck Chemicals | MT1 | 179 | ~24.5x |
| MT2 | 7.3 | ||
| Abcam | MT1 (MEL-1A) | 603 | ~13.4x |
| MT2 (MEL-1B) | 45 | ||
| Browning et al. (2000) | MT1 | - | 11x |
| MT2 | - |
Functional Antagonism of MT2 Receptor Signaling
Functional assays confirm this compound's role as a competitive antagonist. These experiments measure the ability of this compound to inhibit the biological response triggered by a melatonin receptor agonist. The primary functional consequence of MT2 receptor activation by melatonin is the inhibition of forskolin-stimulated cAMP production. This compound dose-dependently reverses this inhibition.
Key quantitative measures of its functional antagonism, including the half-maximal inhibitory concentration (IC50), antagonist dissociation constant (KB), and pA2 (a logarithmic measure of antagonist potency), are presented below.
Table 2: Functional Antagonist Potency of this compound
| Parameter | Receptor/System | Value | Source |
| IC50 | Melatonin Receptors | 1 µM | Abcam |
| IC50 | Melatonin-induced pigment aggregation | 2.1 µM | Abcam |
| KB | Presynaptic melatonin receptors (rabbit retina) | 20 nM | Dubocovich (1988) |
| pA2 | Human MT2 Receptors (cAMP assay) | 7.64 | Browning et al. (2000) |
| pA2 | Human MT1 Receptors (cAMP assay) | 5.75 | Browning et al. (2000) |
The higher pA2 value at MT2 receptors (7.64) compared to MT1 receptors (5.75) in the same functional assay further substantiates its selectivity for MT2.
Core Mechanism of Action: Modulation of Downstream Signaling Pathways
Canonical Gαi-Mediated cAMP Pathway Inhibition
The MT2 receptor is a canonical member of the Gi/o family of GPCRs. The binding of an agonist like melatonin triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels. As a competitive antagonist, this compound binds to the MT2 receptor but does not induce this conformational change. It occupies the binding site, preventing melatonin from activating the receptor and thereby blocking the entire downstream signaling cascade.
References
The Selective Melatonin Receptor Antagonist Luzindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine) is a selective antagonist of the melatonin receptor subtype 2 (MT2), demonstrating a significantly higher affinity for MT2 over the MT1 receptor. This selectivity has positioned this compound as a critical pharmacological tool for elucidating the distinct physiological roles of the MT2 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates. The information is intended to support researchers and drug development professionals in the exploration of MT2 receptor antagonism for various therapeutic applications.
Introduction
Melatonin, a neurohormone primarily synthesized in the pineal gland, orchestrates a myriad of physiological processes through its interaction with two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. While both receptors are implicated in the regulation of circadian rhythms, sleep, and mood, their distinct tissue distribution and downstream signaling cascades suggest non-overlapping functions. The development of selective antagonists has been paramount in dissecting the specific contributions of each receptor subtype. This compound has emerged as a cornerstone in this endeavor, exhibiting a notable preference for the MT2 receptor. Its use in preclinical models has shed light on the role of MT2 in autoimmune diseases, mood disorders, and inflammatory processes. This document serves as a comprehensive resource on this compound, summarizing its quantitative pharmacological data, providing detailed experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at melatonin receptors, with a pronounced selectivity for the MT2 subtype. The quantitative data for this compound's binding affinity and functional activity are summarized in the tables below.
Receptor Binding Affinities
The binding affinity of this compound for human melatonin receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, from the MT1 and MT2 receptors.
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human MT1 | 2-[¹²⁵I]-iodomelatonin | Recombinant, expressed in NIH 3T3 cells | 179 | [1] |
| Human MT2 | 2-[¹²⁵I]-iodomelatonin | Recombinant, expressed in NIH 3T3 cells | 7.3 | [1] |
Table 1: Binding Affinity (Ki) of this compound for Human Melatonin Receptors.
In Vivo Efficacy: Experimental Autoimmune Encephalomyelitis (EAE)
This compound has been shown to suppress the development of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis. This effect highlights the potential immunomodulatory role of MT2 receptor antagonism.
| Animal Model | This compound Dose | Administration Route | Outcome | Reference |
| (SJL/J x PL/J)F1 Mice | 30 mg/kg | Intraperitoneal (i.p.) | Prevention of EAE development | [2] |
Table 2: In Vivo Efficacy of this compound in the EAE Mouse Model.
In Vivo Efficacy: Forced Swim Test (FST)
The antidepressant-like activity of this compound has been demonstrated in the forced swim test (FST) in mice. This effect is mediated through the blockade of MT2 receptors.
| Animal Model | This compound Dose | Administration Route | Outcome | Reference |
| C3H/HeN Wild Type Mice | 30 mg/kg | Intraperitoneal (i.p.) | Significant decrease in immobility time | [3] |
| MT1 Knockout Mice | 30 mg/kg | Intraperitoneal (i.p.) | Significant decrease in immobility time | [3] |
| MT2 Knockout Mice | 30 mg/kg | Intraperitoneal (i.p.) | No significant change in immobility time |
Table 3: Antidepressant-like Effects of this compound in the Mouse Forced Swim Test.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for melatonin receptors using a competitive radioligand binding assay with 2-[¹²⁵I]-iodomelatonin.
Materials:
-
Membrane preparations from cells stably expressing human MT1 or MT2 receptors.
-
2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM melatonin.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM melatonin (for non-specific binding) or this compound dilution.
-
50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~100 pM).
-
100 µL of membrane preparation (5-20 µg of protein).
-
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate under vacuum.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice and the administration of this compound to assess its therapeutic potential.
Materials:
-
Female (SJL/J x PL/J)F1 mice, 8-12 weeks old.
-
Myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅) peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (PTX).
-
This compound (30 mg/kg).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Immunization (Day 0):
-
Emulsify MOG₃₅₋₅₅ in CFA at a final concentration of 1 mg/mL.
-
Inject 100 µL of the emulsion subcutaneously into the flank of each mouse.
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
This compound Treatment:
-
Administer this compound (30 mg/kg, i.p.) or vehicle daily, starting from day 0 and continuing for the desired treatment period (e.g., 21 days).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
-
-
Data Analysis:
-
Compare the mean clinical scores and disease incidence between the this compound-treated and vehicle-treated groups.
-
Forced Swim Test (FST)
This protocol details the FST procedure in mice to evaluate the antidepressant-like effects of this compound.
Materials:
-
Male C3H/HeN mice (or other appropriate strain), 8-12 weeks old.
-
This compound (30 mg/kg).
-
Vehicle (e.g., saline with 0.1% Tween 80).
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
-
Forced Swim Test:
-
Gently place each mouse individually into a beaker of water.
-
The test duration is 6 minutes.
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the total time the mouse remains immobile. Immobility is defined as the absence of active, escape-oriented behaviors, with only minimal movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways Modulated by this compound
This compound exerts its effects primarily by antagonizing the MT2 receptor. The binding of melatonin to MT2 typically initiates a cascade of intracellular signaling events. By blocking this interaction, this compound alters these downstream pathways.
G Protein-Mediated Signaling
The MT2 receptor is predominantly coupled to inhibitory G proteins of the Gi/o family. Activation of MT2 by melatonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist, prevents this Gi-mediated inhibition, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by melatonin.
β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. This process desensitizes G protein signaling and can initiate G protein-independent signaling cascades. Some studies suggest that this compound may act as a partial agonist for β-arrestin recruitment at the MT2 receptor, a phenomenon known as biased agonism. This suggests that while this compound blocks G protein-mediated signaling, it may still promote certain β-arrestin-dependent pathways.
Conclusion
This compound is an invaluable tool for the pharmacological dissection of melatonin receptor function, owing to its selectivity for the MT2 subtype. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of MT2 receptor antagonism. Further exploration of this compound's effects on various signaling pathways and in diverse disease models will undoubtedly continue to expand our understanding of the multifaceted roles of melatonin and its receptors in health and disease.
References
Luzindole's Binding Affinity for MT1 vs. MT2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine) is a widely utilized pharmacological tool in the study of melatonin receptor signaling. It functions as a competitive antagonist at both MT1 and MT2 melatonin receptor subtypes. However, a significant body of evidence demonstrates that this compound exhibits a marked preferential binding affinity for the MT2 receptor over the MT1 receptor. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies used to determine these affinities, and the underlying signaling pathways of the MT1 and MT2 receptors.
Quantitative Binding Affinity of this compound
This compound's selectivity for the MT2 receptor is evident from various binding and functional assay studies. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Table 1: this compound Binding Affinity (Ki) for MT1 and MT2 Receptors
| Receptor Subtype | Ki (nM) | Species/Cell Line | Radioligand | Reference |
| MT1 (Mel1a) | 158 | Recombinant | 2-[¹²⁵I]-iodomelatonin | [1] |
| MT2 (Mel1b) | 10.2 | Recombinant | 2-[¹²⁵I]-iodomelatonin | [1] |
| MT1 (Mel1a) | 179 | Recombinant | Not Specified | [1] |
| MT2 (Mel1b) | 7.3 | Recombinant | Not Specified | [1] |
| MT1 (MEL-1A) | 603 | Recombinant | Not Specified | [2] |
| MT2 (MEL-1B) | 45 | Recombinant | Not Specified |
Summary of Ki Data: The collected data consistently demonstrate that this compound has a significantly lower Ki value for the MT2 receptor compared to the MT1 receptor, indicating a higher binding affinity for MT2. The selectivity ratio (Ki MT1 / Ki MT2) ranges from approximately 11-fold to over 25-fold.
Table 2: this compound Functional Antagonism (pA2) at MT1 and MT2 Receptors
| Receptor Subtype | pA2 | Cell Line | Functional Assay | Reference |
| mt₁ | 5.75 ± 0.10 | CHO-mt₁ | Forskolin-stimulated cAMP accumulation | |
| MT₂ | 7.64 ± 0.11 | CHO-MT₂ | Forskolin-stimulated cAMP accumulation |
Summary of pA2 Data: Functional assays corroborate the binding data, showing that this compound is a much more potent antagonist at the MT2 receptor. A higher pA2 value indicates greater antagonist potency. The difference in pA2 values of nearly two log units signifies an approximately 80-fold higher functional affinity of this compound for the MT2 receptor in this particular study.
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism involves specific and rigorous experimental methodologies. The following sections detail the typical protocols employed in these studies.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor (in this case, this compound).
Objective: To determine the inhibition constant (Ki) of this compound for MT1 and MT2 receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin, high-affinity radioligands for melatonin receptors.
-
Unlabeled Ligand: this compound at various concentrations.
-
Binding Buffer: Typically a Tris-HCl based buffer with additives to minimize non-specific binding.
-
Filtration Apparatus: To separate bound from free radioligand.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response resulting from receptor activation or inhibition. For G-protein coupled receptors like MT1 and MT2, which are primarily coupled to Gi proteins, a common functional assay measures the inhibition of adenylyl cyclase activity, and consequently, the reduction in cyclic AMP (cAMP) levels.
Objective: To determine the pA2 value of this compound as a functional antagonist at MT1 and MT2 receptors.
Materials:
-
Cell Line: CHO cells stably expressing recombinant human MT1 or MT2 receptors.
-
Agonist: Melatonin.
-
Antagonist: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase Inhibitor: Isobutylmethylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: For the quantification of intracellular cAMP levels.
Procedure:
-
Cell Culture: Cells are cultured to confluence in appropriate media.
-
Assay Setup: The assay is performed in 96-well plates. Cells are pre-incubated with a phosphodiesterase inhibitor (IBMX).
-
Antagonist Addition: Various concentrations of this compound are added to the cells.
-
Agonist Addition: A range of concentrations of melatonin are then added.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP production.
-
Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Concentration-response curves for melatonin in the absence and presence of different concentrations of this compound are generated. A Schild analysis is then performed to determine the pA2 value.
Principle of competitive antagonism and Schild analysis.
MT1 and MT2 Receptor Signaling Pathways
Both MT1 and MT2 are G-protein coupled receptors (GPCRs) and share some signaling pathways, but also exhibit distinct functionalities.
MT1 Receptor Signaling
The MT1 receptor primarily couples to Gi/o proteins. Activation of MT1 by an agonist like melatonin leads to:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This in turn reduces the activity of protein kinase A (PKA) and the phosphorylation of cAMP-responsive element-binding protein (CREB).
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
-
Activation of Other Pathways: MT1 has also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. It can also activate the MAPK/ERK and PI3K/Akt pathways.
MT2 Receptor Signaling
Similar to MT1, the MT2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. However, MT2 signaling has some distinct features:
-
Inhibition of Guanylyl Cyclase: MT2 activation can also lead to the inhibition of soluble guanylyl cyclase (sGC), resulting in decreased levels of cyclic GMP (cGMP).
-
Modulation of PLC: MT2 can also couple to Gq proteins, activating PLC.
-
Distinct Downstream Effects: While both receptors can influence the MAPK/ERK pathway, the specifics of their regulation can differ.
Simplified signaling pathways of MT1 and MT2 receptors.
Conclusion
The data unequivocally demonstrate that this compound is a selective antagonist for the MT2 melatonin receptor over the MT1 receptor. This selectivity, with an affinity difference of at least an order of magnitude, makes this compound an invaluable tool for dissecting the distinct physiological roles of these two receptor subtypes. The experimental protocols outlined provide a framework for the continued investigation of melatonin receptor pharmacology, which is crucial for the development of novel therapeutics targeting sleep disorders, circadian rhythm disturbances, and other neurological and psychiatric conditions.
References
A Technical Guide to Osimertinib (AZD9291): Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] This document provides an in-depth overview of Osimertinib's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[2] Its IUPAC name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[3][4] The drug is administered as a mesylate salt.
Table 1: Physicochemical Properties of Osimertinib
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₃N₇O₂ | |
| Molecular Weight | 499.619 g/mol | |
| CAS Number | 1421373-65-0 | |
| Appearance | Single crystalline solid | |
| Solubility in Water | 3.1 mg/mL (at 37°C) | |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) |
Mechanism of Action
Osimertinib is a potent and selective inhibitor of mutant forms of EGFR. EGFR is a crucial transmembrane glycoprotein that regulates cellular processes like growth, proliferation, and survival. In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.
The core mechanism of Osimertinib involves its irreversible covalent binding to the cysteine-797 (C797) residue located within the ATP-binding site of the EGFR kinase domain. This binding is what makes it a third-generation inhibitor, as it is specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.
A key feature of Osimertinib is its high selectivity for mutant EGFR (including sensitizing mutations like exon 19 deletions and L858R, as well as the T790M resistance mutation) over wild-type EGFR. This selectivity helps to minimize off-target effects, thereby improving the therapeutic window.
By inhibiting the activation of the EGFR, Osimertinib effectively blocks critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to the regulation of cell proliferation and survival.
EGFR Signaling Inhibition by Osimertinib
Pharmacokinetics and In Vitro Activity
Osimertinib is metabolized primarily by CYP3A4 and CYP3A5. It has two active metabolites, AZ5104 and AZ7550, which circulate at about 10% of the parent drug's concentration.
Table 2: Pharmacokinetic Parameters of Osimertinib
| Parameter | Value | Reference |
| Bioavailability | ~70% | |
| Time to Cmax (Tmax) | ~6 hours | |
| Plasma Protein Binding | Likely high | |
| Apparent Volume of Distribution (Vd/F) | 986 L | |
| Metabolism | Hepatic (CYP3A4/5) | |
| Elimination Half-life | 48 hours | |
| Excretion | Feces (68%), Urine (14%) |
Osimertinib demonstrates potent inhibitory activity against NSCLC cell lines with EGFR mutations, while being significantly less active against wild-type EGFR lines.
Table 3: In Vitro IC₅₀ Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |
| PC-9 | Exon 19 deletion | 11 | |
| HCC827 | Exon 19 deletion | 12 | |
| H1975 | L858R/T790M | 15 | |
| A549 | Wild-Type | >10,000 | |
| H358 | Wild-Type | >10,000 |
Mechanisms of Resistance
Despite its efficacy, acquired resistance to Osimertinib can develop. These resistance mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.
-
EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene. This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.
-
EGFR-Independent: These "bypass" pathways involve the activation of alternative signaling routes that promote tumor growth, even in the presence of EGFR inhibition. The most frequently observed bypass mechanism is the amplification of the MET oncogene. Other mechanisms include amplification of HER2 and activation of the RAS-MAPK pathway.
Logical Flow of Osimertinib Resistance
Experimental Protocols
The characterization of Osimertinib's activity relies on a variety of standardized experimental methods.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against purified wild-type and mutant EGFR kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.
-
Compound Dilution: Osimertinib is serially diluted to create a range of concentrations.
-
Kinase Reaction: The EGFR enzyme, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the Osimertinib dilutions.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: The level of substrate phosphorylation is quantified. This is often done using an antibody-based method (e.g., ELISA) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each Osimertinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of Osimertinib on the viability of NSCLC cell lines harboring different EGFR mutations.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Osimertinib.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability. The IC₅₀ is calculated from the resulting dose-response curve.
Workflow for Cell Viability Assay
Conclusion
Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of mutant EGFR, exemplifies the power of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. A thorough understanding of its chemical properties, pharmacokinetic profile, and the molecular basis of both its efficacy and potential resistance mechanisms is essential for ongoing research and the development of next-generation targeted therapies.
References
The Discovery and Pharmacological History of Luzindole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine), also known as N-0774, emerged in 1988 as the first selective antagonist for melatonin receptors, marking a pivotal moment in the study of melatoninergic systems.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It details the seminal experiments that established its antagonist properties, presents its binding affinity and functional potency at melatonin receptor subtypes, and describes key experimental protocols for its study. Furthermore, this guide illustrates the signaling pathways affected by this compound and the experimental workflows used to elucidate its mechanism of action, serving as a valuable resource for professionals in pharmacology and drug development.
Discovery and Historical Context
The quest for a selective melatonin antagonist was driven by the need to pharmacologically characterize the newly identified melatonin receptors and to understand the physiological roles of endogenous melatonin. In 1988, Dr. Margarita L. Dubocovich reported the discovery of this compound (N-0774) as a novel and selective melatonin receptor antagonist.[2] The initial characterization was performed using a functional bioassay based on the melatonin-induced inhibition of dopamine release from the rabbit retina, a tissue known to possess functional melatonin receptors.[2][3]
This compound's introduction to the scientific community provided a critical tool to differentiate receptor-mediated effects of melatonin from its non-receptor-mediated actions. Subsequent studies with cloned human melatonin receptors, MT1 (Mel1a) and MT2 (Mel1b), revealed that this compound possesses a higher affinity for the MT2 subtype, making it a valuable probe for dissecting the distinct physiological functions of these two receptors. Its use in various animal models has been instrumental in elucidating the role of melatonin in circadian rhythm regulation, neuroprotection, and mood disorders, where it has demonstrated antidepressant-like effects.
Synthesis of this compound
The chemical synthesis of this compound, N-acetyl-2-benzyltryptamine, has been approached through various routes. A common synthetic pathway is outlined below.
Pharmacological Profile
This compound is a competitive antagonist at both MT1 and MT2 receptors, exhibiting a notable selectivity for the MT2 subtype. This selectivity has been quantified through extensive radioligand binding and functional assays.
Binding Affinity
The binding affinity of this compound for melatonin receptors is typically determined by radioligand binding assays, where it competes with a radiolabeled ligand, such as 2-[125I]-iodomelatonin or [3H]-melatonin, for binding to the receptors. The affinity is expressed as the inhibition constant (Ki).
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Human MT1 | 2-[125I]-iodomelatonin | CHO cells | 158 | |
| Human MT2 | 2-[125I]-iodomelatonin | CHO cells | 10.2 | |
| Human MT1 | Not Specified | Not Specified | 179 | |
| Human MT2 | Not Specified | Not Specified | 7.3 | |
| MEL-1A | Not Specified | Not Specified | 603 | |
| MEL-1B | Not Specified | Not Specified | 45 |
Functional Antagonism
The functional antagonism of this compound is assessed by its ability to block the intracellular signaling pathways activated by melatonin. A common method involves measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The potency of the antagonist is often expressed as the pA2 value, derived from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Receptor Subtype | Assay | Agonist | pA2 | Reference |
| Rabbit Retina (putative ML1) | Dopamine Release | Melatonin | 7.7 | |
| Human MT1 | cAMP Inhibition | Melatonin | 5.75 | |
| Human MT2 | cAMP Inhibition | Melatonin | 7.64 |
Key Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a typical competitive binding assay to determine the affinity of this compound for melatonin receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing melatonin receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., 50 pM 2-[125I]-iodomelatonin), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Production
This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on melatonin-mediated inhibition of cAMP accumulation.
Methodology:
-
Cell Culture: Culture cells stably expressing either MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into 96-well plates and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).
-
Stimulation: Add a fixed concentration of melatonin along with a cAMP-stimulating agent, such as forskolin.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves for melatonin in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value.
In Vivo Assay: Mouse Behavioral Despair Test (Forced Swim Test)
This protocol describes the forced swim test, a common preclinical model to evaluate the antidepressant-like effects of compounds like this compound.
Methodology:
-
Animals: Use male mice of a strain known to have robust melatonin production, such as C3H/HeN.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) or vehicle to the mice.
-
Acclimation: Allow a set time for the drug to take effect (e.g., 60 minutes).
-
Forced Swim Test: Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Observation: Record the behavior of the mice for a 6-minute period. The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways
Melatonin receptors are G-protein coupled receptors (GPCRs). The MT1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. MT2 receptors also couple to Gi/o, but can additionally couple to Gq, leading to the activation of phospholipase C (PLC). This compound, as a competitive antagonist, blocks these signaling cascades by preventing melatonin from binding to the receptors.
Conclusion
The discovery of this compound was a landmark in melatonin research, providing the first pharmacological tool to selectively antagonize melatonin receptors. Its preferential antagonism of the MT2 receptor has been particularly valuable in dissecting the distinct roles of the two major melatonin receptor subtypes. The experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. As research into the therapeutic potential of modulating the melatoninergic system continues, a thorough understanding of the properties and history of foundational tools like this compound remains essential for the advancement of the field.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound (N-0774): a novel melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Luzindole: A Technical Guide to its Application in Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine) is a pivotal pharmacological tool in the field of chronobiology. As a competitive melatonin receptor antagonist with a notable preference for the MT2 subtype over the MT1 subtype, it has been instrumental in elucidating the physiological roles of melatonin in the regulation of circadian rhythms. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in circadian research, and detailed experimental protocols for its use. Quantitative data on its binding affinities and functional antagonism are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of its utility in research and drug development.
Introduction
The circadian system, an endogenous 24-hour clock, governs a myriad of physiological and behavioral processes. A key regulator of this system is the hormone melatonin, primarily synthesized by the pineal gland during the night. Melatonin exerts its chronobiotic effects through two high-affinity G protein-coupled receptors, MT1 and MT2, which are densely expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals. This compound, a synthetic tryptamine derivative, has emerged as a critical tool for dissecting the specific roles of these receptors. Its ability to competitively block melatonin binding allows researchers to investigate the consequences of melatonin signaling disruption on circadian timing, from behavioral rhythms to molecular clock gene expression. This guide will delve into the technical aspects of utilizing this compound as a research tool in the study of circadian rhythms.
Mechanism of Action
This compound acts as a competitive antagonist at melatonin receptors. It exhibits a higher affinity for the MT2 receptor subtype compared to the MT1 receptor, with reported selectivity ratios ranging from 11- to 25-fold.[1] This preferential binding allows for some level of discrimination between the functions of the two receptor subtypes, although at higher concentrations, this compound will block both MT1 and MT2 receptors.[2] The antagonism of these receptors by this compound blocks the intracellular signaling cascades typically initiated by melatonin.
Melatonin Receptor Signaling
Melatonin binding to MT1 and MT2 receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels. Melatonin signaling, particularly through the MT2 receptor, has also been linked to the modulation of protein kinase C (PKC) activity. By blocking melatonin's access to its receptors, this compound prevents these downstream signaling events, thereby inhibiting melatonin's influence on neuronal activity in the SCN and other target tissues.
Caption: Melatonin signaling and its inhibition by this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's interaction with melatonin receptors from various studies. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand) and assay conditions.
Table 1: this compound Binding Affinities (Ki) for Melatonin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| MT1 | Human | 158 | [3] |
| MT2 | Human | 10.2 | [3] |
| MT1 | Human | 179 | [3] |
| MT2 | Human | 7.3 | |
| MEL-1A (MT1) | - | 603 | |
| MEL-1B (MT2) | - | 45 |
Table 2: Functional Antagonism of this compound
| Parameter | Receptor Subtype | Cell Line | Value | Reference |
| IC50 | Melatonin Receptors | - | 1 µM | |
| pA2 | mt1 | CHO | 5.75 ± 0.10 | |
| pA2 | MT2 | CHO | 7.64 ± 0.11 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in circadian rhythm research.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for melatonin receptors.
Materials:
-
Cell membranes expressing recombinant human MT1 or MT2 receptors (e.g., from CHO or HEK293 cells)
-
[³H]-melatonin or 2-[¹²⁵I]-iodomelatonin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., 10 µM unlabeled melatonin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
This assay measures the ability of this compound to antagonize melatonin-induced inhibition of adenylyl cyclase.
Materials:
-
Cells stably expressing MT1 or MT2 receptors (e.g., CHO cells)
-
This compound
-
Melatonin
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell culture medium
Procedure:
-
Plate the cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of melatonin and incubate for another period (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for melatonin in the presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.
In Vivo Experiments
Commonly used animal models for studying the effects of this compound on circadian rhythms include mice (e.g., C57BL/6, C3H) and Syrian hamsters.
This compound Preparation and Administration:
-
Vehicle: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil. A common final concentration of DMSO is kept low (e.g., <10%) to avoid toxicity.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration. For targeted effects on the SCN, direct intracerebroventricular (i.c.v.) or intra-SCN microinjections can be performed.
-
Dosage: Dosages vary depending on the animal model, route of administration, and experimental question. For i.p. administration in mice, doses can range from 1 to 30 mg/kg.
Wheel-running activity is a standard method for monitoring circadian rhythms of locomotor activity in rodents.
Procedure:
-
House animals individually in cages equipped with a running wheel.
-
Maintain the animals under a standard light-dark (LD) cycle (e.g., 12 hours of light, 12 hours of darkness) for a baseline period.
-
Transfer the animals to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".
-
Administer this compound or vehicle at a specific circadian time (CT).
-
Record wheel-running activity continuously using a data acquisition system.
-
Analyze the data to determine the effects of this compound on circadian parameters such as phase shifts, free-running period (τ), and amplitude of the rhythm.
Caption: In vivo circadian rhythm experiment workflow.
This compound's effect on the molecular clock can be assessed by measuring the expression of core clock genes (e.g., Per1, Per2, Bmal1, Clock) in the SCN and peripheral tissues.
a) Tissue Collection:
-
Euthanize animals at specific circadian times after this compound or vehicle administration.
-
Rapidly dissect the brain and other tissues of interest (e.g., liver, kidney).
-
For SCN analysis, the brain can be frozen and sectioned on a cryostat to precisely collect the SCN region.
b) Quantitative PCR (qPCR):
-
Extract total RNA from the collected tissue samples.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the clock genes of interest and a reference gene (e.g., Gapdh, Actb).
-
Quantify the relative expression levels of the clock genes.
c) In Situ Hybridization:
-
Prepare frozen or paraffin-embedded brain sections containing the SCN.
-
Synthesize labeled riboprobes for the clock gene mRNAs.
-
Hybridize the riboprobes to the tissue sections.
-
Detect the hybridized probes using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).
-
Visualize and quantify the spatial expression pattern of the clock genes within the SCN.
d) Western Blotting:
-
Extract total protein from the tissue samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the clock proteins (e.g., PER1, BMAL1).
-
Detect the primary antibodies with labeled secondary antibodies.
-
Quantify the relative abundance of the clock proteins.
Applications in Circadian Rhythm Research
This compound has been instrumental in several key areas of circadian research:
-
Dissecting the Role of Melatonin in Phase Shifting: By administering this compound prior to a melatonin injection, researchers have demonstrated that melatonin's ability to phase-shift the circadian clock is receptor-mediated.
-
Investigating the Function of MT1 vs. MT2 Receptors: While not perfectly selective, the preferential antagonism of MT2 receptors by this compound has provided evidence that MT2 is the primary receptor subtype involved in mediating melatonin's phase-advancing effects in the SCN.
-
Understanding the Endogenous Role of Melatonin: Administering this compound alone can reveal the functions of endogenous melatonin. For example, blocking endogenous melatonin signaling with this compound can alter the expression of clock genes in certain tissues.
-
Studying the Effects of Circadian Disruption: this compound can be used to model aspects of circadian disruption by blocking the primary synchronizing signal of darkness (melatonin). This can be useful for investigating the physiological consequences of a misaligned circadian system.
Conclusion
This compound remains an indispensable tool for researchers in the field of chronobiology. Its ability to competitively antagonize melatonin receptors provides a powerful method for investigating the intricate role of melatonin in the regulation of circadian rhythms. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its receptor interactions, and detailed experimental protocols for its application in both in vitro and in vivo settings. By employing the methodologies outlined herein, researchers can continue to unravel the complexities of the circadian system and explore the therapeutic potential of targeting the melatonergic system for a variety of physiological and pathological conditions.
References
The Antidepressant Potential of Luzindole: A Technical Guide for Preclinical Research
An in-depth exploration of the antidepressant-like effects of Luzindole in animal models, detailing its mechanism of action, experimental validation, and implications for drug development.
Introduction
This compound (N-0774) is a selective melatonin receptor antagonist with a higher affinity for the MT2 receptor over the MT1 receptor.[1][2] Initially developed as a tool to probe the physiological functions of melatonin, this compound has garnered significant interest for its potential antidepressant properties.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of this compound in various animal models. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Data Summary
The antidepressant-like effects of this compound have been quantified in several preclinical studies, primarily using the Forced Swim Test (FST). The following tables summarize the key findings from this research.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Wild-Type (WT) and Melatonin Receptor Knockout (MT1KO, MT2KO) Mice
| Animal Strain | Treatment | Time of Day | Immobility Time (seconds, mean ± SEM) | Reference |
| C3H/HeN WT | Vehicle | Light Phase (ZT 9-11) | 207.1 ± 6.0 | [3] |
| C3H/HeN WT | This compound (30 mg/kg, i.p.) | Light Phase (ZT 9-11) | 135.6 ± 25.3 | [3] |
| C3H/HeN MT1KO | Vehicle | Light Phase (ZT 9-11) | 209.5 ± 6.2 | |
| C3H/HeN MT1KO | This compound (30 mg/kg, i.p.) | Light Phase (ZT 9-11) | 132.6 ± 13.3 | |
| C3H/HeN WT | Vehicle | Dark Phase (ZT 20-22) | 193.8 ± 3.5 | |
| C3H/HeN WT | This compound (30 mg/kg, i.p.) | Dark Phase (ZT 20-22) | 89.5 ± 13.9 | |
| C3H/HeN MT1KO | Vehicle | Dark Phase (ZT 20-22) | 176.6 ± 6.2 | |
| C3H/HeN MT1KO | This compound (30 mg/kg, i.p.) | Dark Phase (ZT 20-22) | 66.5 ± 6.4 | |
| C3H/HeN MT2KO | This compound | Not specified | No decrease in immobility |
ZT = Zeitgeber Time. Data presented as mean ± SEM. i.p. = intraperitoneal.
Table 2: Dose-Dependent and Time-Dependent Effects of this compound in the Mouse Behavioral Despair Test (FST)
| Animal Strain | Treatment | Time of Measurement | Immobility Time (seconds, mean ± SEM) or % Reduction | Reference |
| C3H/HeN | Vehicle | Noon (12:00-14:00 h) | 47.8 ± 3.0 | |
| C3H/HeN | Vehicle | Midnight (00:00-02:00 h) | 67.7 ± 2.8 | |
| C3H/HeN | This compound (30 mg/kg, i.p.) | Noon | 39% reduction | |
| C3H/HeN | This compound (30 mg/kg, i.p.) | Midnight | 60% reduction | |
| C3H/HeN | Melatonin (30 mg/kg, i.p.) | Noon or Midnight | No significant change | |
| C3H/HeN | This compound (10 mg/kg, i.p.) + Melatonin (30 mg/kg, i.p.) | Not specified | Anti-immobility effect of this compound was prevented | |
| ND/4 (albino) | This compound (30 mg/kg, i.p.) | Noon or Midnight | No modification in immobility | |
| C57BL/6J | This compound (30 mg/kg, i.p.) | Noon or Midnight | No modification in immobility |
The behavioral despair test is another term for the Forced Swim Test.
Mechanism of Action
The antidepressant-like effects of this compound are primarily attributed to its antagonism of melatonin receptors, particularly the MT2 receptor. Studies using knockout mice have demonstrated that the antidepressant effect of this compound is present in wild-type and MT1 receptor knockout mice, but absent in MT2 receptor knockout mice. This suggests that the blockade of MT2 receptors is crucial for its mechanism of action.
The interaction with the serotonergic system also appears to play a role. The antidepressant-like effects of melatonin in the FST can be abolished by the administration of serotonin (5-HT) or a 5-HT2A/2C receptor agonist into the amygdala. While this study focused on melatonin, it suggests a potential interplay between the melatonergic and serotonergic systems in regulating depressive-like behaviors, which this compound may modulate.
Furthermore, chronic administration of this compound has been shown to affect hippocampal neurogenesis. A 14-day treatment with this compound (10 mg/kg) resulted in a 49% decrease in the number of doublecortin-positive (immature neuron) cells and a 36% decrease in cell proliferation (Ki67-positive cells) in the dentate gyrus of the hippocampus. This finding contrasts with the effects of many classical antidepressants, which tend to increase hippocampal neurogenesis. This suggests that this compound may exert its antidepressant-like effects through a mechanism independent of promoting neurogenesis.
Experimental Protocols
Standardized behavioral paradigms are crucial for the reliable assessment of antidepressant-like activity in animal models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used models for this purpose.
Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and antidepressant treatments reduce the duration of this immobility.
Materials:
-
Transparent Plexiglas cylinders (e.g., 20 cm diameter, 40 cm high for rats; 13 cm diameter, 24 cm high for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment for later scoring.
-
Towels and a warming enclosure for post-test care.
Procedure (for mice):
-
Habituation (optional but recommended): On day 1, place each mouse individually in a cylinder filled with water (to a depth of 10-15 cm) for a 15-minute pre-swim session. This is done to ensure that immobility is quickly displayed during the test session.
-
Drug Administration: Administer this compound or the vehicle control (e.g., intraperitoneally) at a predetermined time before the test session (e.g., 30-60 minutes).
-
Test Session: 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Scoring: Record the total time the animal spends immobile during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and place them in a heated enclosure for a short period before returning them to their home cage.
Tail Suspension Test (TST)
The TST is another widely used model that induces a state of despair in mice by suspending them by their tails. Antidepressant compounds increase the duration of active, escape-oriented behavior.
Materials:
-
A suspension box or a horizontal bar from which to suspend the mice.
-
Adhesive tape to secure the tail to the suspension bar.
-
A stopwatch or video recording equipment for scoring.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Suspension: Secure the tip of the mouse's tail to the suspension bar with adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Test Duration: The test is typically conducted for a 6-minute period.
-
Scoring: An observer, who should be blind to the treatment conditions, records the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test: At the end of the 6-minute session, the mouse is gently removed from the suspension.
Discussion and Future Directions
The existing preclinical data strongly suggest that this compound possesses antidepressant-like properties in animal models. The key findings are:
-
MT2 Receptor Dependency: The antidepressant-like effect of this compound is mediated by the blockade of MT2 melatonin receptors.
-
Time-of-Day Effect: The effect of this compound is more pronounced during the dark phase when endogenous melatonin levels are higher.
-
Strain Specificity: The antidepressant-like effects are observed in C3H/HeN mice but not in C57BL/6J or albino ND/4 mice, suggesting a potential role for endogenous melatonin rhythms in its efficacy.
-
Distinct Neurogenic Profile: Unlike many conventional antidepressants, chronic this compound administration does not appear to increase hippocampal neurogenesis and may even decrease it. This points towards a potentially novel mechanism of antidepressant action.
Future research should aim to further elucidate the downstream signaling pathways affected by MT2 receptor antagonism. Investigating the interaction between the melatonergic and other neurotransmitter systems, such as the serotonergic and dopaminergic systems, in greater detail will be crucial. Additionally, exploring the effects of this compound in other animal models of depression, such as the chronic unpredictable stress (CUS) model, would provide a more comprehensive understanding of its therapeutic potential. The unique neurogenic profile of this compound also warrants further investigation to determine its long-term consequences and its role in the therapeutic effect.
Conclusion
This compound demonstrates consistent antidepressant-like effects in specific animal models, primarily through the antagonism of MT2 melatonin receptors. Its distinct mechanism of action, which appears to be independent of promoting hippocampal neurogenesis, makes it a valuable pharmacological tool and a potential lead for the development of novel antidepressant therapies. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design and execute further preclinical studies to explore the full therapeutic potential of this compound and similar compounds.
References
Luzindole's Impact on Neuronal Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine) is a classical and widely utilized pharmacological tool in the study of melatonergic signaling. Primarily characterized as a competitive antagonist of melatonin receptors, its nuanced interactions with neuronal pathways extend beyond simple blockade. This technical guide provides an in-depth examination of this compound's mechanism of action, its differential effects on MT1 and MT2 melatonin receptor subtypes, and its influence on downstream signaling cascades. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of the affected neuronal pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action: Melatonin Receptor Antagonism
This compound functions as a selective antagonist for melatonin receptors, displaying a notable preference for the MT2 subtype over the MT1 subtype.[1][2] This selectivity is a critical aspect of its utility in dissecting the distinct physiological roles of these two receptors. In animal studies, this antagonism has been shown to disrupt circadian rhythms and produce antidepressant-like effects.[1][2]
Key Characteristics:
-
Selective Antagonism: this compound exhibits a higher affinity for the MT2 receptor, with approximately 11- to 25-fold greater affinity compared to the MT1 receptor.[1]
-
Competitive Blockade: It acts by competitively blocking the binding of melatonin to its receptors.
-
Complex Pharmacology: Beyond simple antagonism, this compound can act as a partial agonist at the MT2 receptor, particularly concerning the cAMP pathway. It has also been shown to induce the internalization of the MT2 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining this compound's interaction with melatonin receptors.
Table 1: Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species/Cell Line | Reference |
| MT1 | 179 | Human | |
| 158 | Human | ||
| MT2 | 7.3 | Human | |
| 10.2 | Human |
Table 2: Antagonist Potency (pA2) of this compound
| Receptor Subtype | pA2 Value | Cell Line | Assay | Reference |
| mt1 | 5.75 ± 0.10 | CHO-mt1 | Forskolin-stimulated cAMP accumulation | |
| MT2 | 7.64 ± 0.11 | CHO-MT2 | Forskolin-stimulated cAMP accumulation |
Impact on Neuronal Signaling Pathways
This compound's antagonism of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), leads to the modulation of several key intracellular signaling pathways.
Cyclic AMP (cAMP) Pathway
Melatonin receptors, particularly MT1, are canonically coupled to Gαi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. By blocking this action, this compound can prevent the melatonin-induced reduction in cAMP. However, the interaction is more complex, with some studies reporting that this compound itself can act as a partial agonist on the cAMP route at the MT2 receptor. In some cellular contexts, particularly in the absence of melatonin, higher concentrations of this compound can act as an inverse agonist.
Protein Kinase C (PKC) Pathway
Activation of the MT2 receptor by melatonin has been shown to stimulate Protein Kinase C (PKC) activity, a crucial step in mediating phase shifts in the circadian rhythm within the suprachiasmatic nucleus (SCN). This compound effectively blocks this melatonin-induced increase in PKC activity, thereby preventing these phase shifts.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Melatonin can promote neuronal precursor cell proliferation through the activation of the ERK/MAPK pathway. The effects of melatonin on this pathway can be antagonized by this compound. However, in some cell types, such as pancreatic stellate cells, this compound itself has been shown to increase the phosphorylation of p44/42 and p38 MAPKs, independent of melatonin receptor blockade. This suggests that this compound may have direct effects on cellular stress responses.
Receptor-Independent Effects
It is crucial for researchers to be aware that this compound can exert effects that are independent of melatonin receptors. For instance, it has been shown to directly inhibit the transient outward K+ current (I(K(A))) in rat cerebellar granule cells. This action is not mediated by melatonin receptors and appears to involve a direct block of the potassium channel.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human recombinant mt1 or MT2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, [3H]-melatonin (radioligand) at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled melatonin.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-melatonin binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)
Objective: To evaluate the antidepressant-like effects of this compound in mice.
Methodology:
-
Animals: Use male C3H/HeN mice, which have a robust melatonin rhythm.
-
Drug Administration:
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection.
-
Administer the injection 60 minutes before the test.
-
-
Forced Swim Test Apparatus:
-
Use a glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
-
Test Procedure:
-
Gently place the mouse in the water-filled cylinder.
-
Record the behavior for a 6-minute period.
-
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating passively with only minor movements to keep its head above water).
-
-
Data Analysis:
-
Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.
-
Conclusion
This compound remains an indispensable tool for neuropharmacological research, particularly in the elucidation of melatonin receptor function. Its well-characterized, albeit complex, profile as a selective MT2 receptor antagonist allows for the targeted investigation of melatonergic signaling. However, researchers must remain cognizant of its potential for partial agonism and receptor-independent effects to ensure accurate interpretation of experimental data. The methodologies and pathway diagrams provided in this guide offer a foundational resource for the continued exploration of this compound's impact on neuronal pathways and its potential therapeutic applications.
References
Investigating the Physiological Effects of Luzindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine) is a well-characterized competitive antagonist of melatonin receptors, exhibiting a notable selectivity for the MT2 receptor subtype over the MT1 receptor.[1][2] This selectivity has established this compound as a critical pharmacological tool for elucidating the distinct physiological roles of these two receptor subtypes. This technical guide provides an in-depth overview of the physiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with this compound research through detailed diagrams.
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, orchestrates a multitude of physiological processes, most notably the regulation of circadian rhythms. Its effects are mediated through high-affinity G protein-coupled receptors, primarily the MT1 and MT2 subtypes. The development of selective antagonists has been instrumental in dissecting the individual contributions of these receptors to melatonin's diverse actions. This compound has emerged as a cornerstone in this endeavor, demonstrating a higher affinity for the MT2 receptor, thereby allowing for the specific blockade of this signaling pathway.[1][3] Its application in various experimental models has shed light on the roles of melatonin receptors in sleep, neuroprotection, immune function, and cellular proliferation.
Mechanism of Action
This compound functions as a competitive antagonist at melatonin receptors. This means it binds to the same site as the endogenous ligand, melatonin, but does not activate the receptor. By occupying the binding site, it prevents melatonin from binding and initiating downstream signaling cascades. This compound displays a significantly higher affinity for the MT2 receptor compared to the MT1 receptor, making it a selective antagonist for MT2 at appropriate concentrations.[3]
The binding of melatonin to its receptors, particularly the MT1 and MT2 receptors, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking melatonin's binding, can prevent this downstream effect. However, the signaling pathways are complex and can be cell-type dependent. For instance, in some systems, melatonin receptor activation can also modulate protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data associated with this compound's interaction with melatonin receptors and its physiological effects.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Binding Affinity (Ki) | MT1 | Human | 158 nM | |
| MT2 | Human | 10.2 nM | ||
| MT1 | - | 179 nM | ||
| MT2 | - | 7.3 nM | ||
| MEL-1A (MT1) | - | 603 nM | ||
| MEL-1B (MT2) | - | 45 nM | ||
| IC50 | Melatonin Receptors | - | 1 µM | |
| Melatonin-induced pigment aggregation | - | 2.1 µM |
Table 1: Receptor Binding Affinities and IC50 Values of this compound. This table presents the dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for melatonin receptor subtypes, highlighting its selectivity for the MT2 receptor.
| Experimental Model | This compound Dose | Effect | Reference |
| Mouse Behavioral Despair Test | 30 mg/kg i.p. | Reduced immobility time (antidepressant-like effect) | |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | 30 mg/kg i.p. (days 0-5) | Suppressed the development of EAE | |
| Antigen-specific T cell proliferation | 5-10 µg/ml | Inhibited proliferation of MBP-reactive T cells | |
| Jejunal inflammation in mice | 0.35 mg/kg i.p. | Induced early changes in inflammatory markers and altered intestinal morphology | |
| Retinal photoreceptor light damage in rats | Intravitreal injection | Substantially protected photoreceptors from light damage | |
| Splenocyte proliferation in mice | 30 mg/kg in vivo | Attenuated melatonin-enhanced splenocyte proliferation | |
| Hippocampal neurogenesis in mice | 10 mg/kg for 14 days | Decreased the number of doublecortin-positive cells |
Table 2: In Vivo and In Vitro Physiological Effects of this compound. This table summarizes the observed physiological effects of this compound in various experimental models, including the doses used and the corresponding outcomes.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the investigation of this compound's physiological effects.
In Vivo Administration of this compound in Mice
Objective: To administer this compound to mice to study its systemic physiological effects.
Materials:
-
This compound (powder form)
-
Vehicle (e.g., saline with 0.1% ethanol, or Dimethyl sulfoxide (DMSO))
-
Sterile syringes and needles (appropriate gauge for intraperitoneal injection)
-
Animal balance
-
Experimental mice (strain as required by the study)
Protocol:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder based on the desired dose (e.g., 30 mg/kg) and the weight of the animals.
-
Dissolve the this compound in a minimal amount of a suitable solvent like ethanol or DMSO.
-
Further dilute the solution with a sterile vehicle such as saline to the final desired concentration. Ensure the final concentration of the initial solvent is low (e.g., <0.1% ethanol) to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the mouse (typically 100-200 µl).
-
For control animals, administer an equivalent volume of the vehicle solution.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with the specific experimental paradigm (e.g., behavioral testing, tissue collection) at the designated time points post-injection.
-
Cell Culture Treatment with this compound
Objective: To treat cultured cells with this compound to investigate its cellular and molecular effects.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Appropriate cell culture medium
-
Cultured cells of interest (e.g., neuronal cells, immune cells)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed the cells at the desired density in the appropriate culture vessel (e.g., 6-well plate, 96-well plate).
-
Allow the cells to adhere and grow overnight in a standard incubator.
-
-
Preparation of Treatment Medium:
-
Prepare a working solution of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM).
-
Prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment medium (with this compound or vehicle) to the respective wells.
-
Incubate the cells for the desired duration of the experiment (e.g., 24 hours, 48 hours).
-
-
Downstream Analysis:
-
After the incubation period, the cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or functional assays.
-
Radioligand Binding Assay for Melatonin Receptors
Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing MT1 or MT2 receptors
-
Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)
-
This compound at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer)
-
Non-specific binding control (e.g., high concentration of melatonin)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a microtiter plate, add the binding buffer, cell membranes, and the radioligand at a fixed concentration.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.
-
Include a set of tubes with a high concentration of unlabeled melatonin to determine non-specific binding.
-
Include a set of tubes with only the radioligand and membranes to determine total binding.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Western Blot for ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key signaling molecule.
Materials:
-
Cells treated with this compound and/or melatonin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of ERK phosphorylation.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's primary mechanism of action as a competitive antagonist at MT1 and MT2 melatonin receptors.
Experimental Workflow
Caption: A generalized experimental workflow for investigating the physiological effects of this compound.
Circadian Rhythm Regulation
Caption: The role of this compound in antagonizing melatonin's influence on the core circadian clock machinery in the SCN.
References
Methodological & Application
Application Notes and Protocols: Luzindole for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Luzindole, a selective melatonin receptor antagonist, in in vivo mouse studies. This document includes a summary of reported dosages, detailed experimental protocols for preparation and administration, and visualizations of the relevant signaling pathway and a general experimental workflow.
Overview and Mechanism of Action
This compound (N-acetyl-2-benzyltryptamine) is a competitive antagonist of melatonin receptors, with a higher affinity for the MT2 receptor subtype compared to the MT1 receptor.[1] By blocking these receptors, this compound is a valuable tool for investigating the physiological and pathophysiological roles of endogenous melatonin. In animal studies, it has been used to study circadian rhythms, immune responses, inflammation, and neurological conditions.[1][2][3] Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) that, upon activation by melatonin, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound prevents this signaling cascade by competitively binding to the receptors.
Quantitative Data Summary
The following table summarizes various dosages of this compound used in published in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the experimental model being used. Therefore, this table should be used as a guideline for dose selection, and pilot studies are recommended to determine the optimal dose for your specific application.
| Dose | Mouse Strain | Administration Route | Vehicle | Study Context | Reference |
| 0.35 mg/kg | Swiss | Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | Jejunal inflammation | [2] |
| 5 mg/kg | Not Specified | Intraperitoneal (i.p.) | Not Specified | Gut inflammation (MPO activity) | |
| 10 mg/kg | Not Specified | Not Specified | Not Specified | Antidepressant-like effects | |
| 30 mg/kg | C3H/HeN | Intraperitoneal (i.p.) | Not Specified | Behavioral despair test | |
| 30 mg/kg | C57BL/6 | Intraperitoneal (i.p.) | 95% Ethanol and PBS (final ethanol conc. ~0.1%) | Splenocyte proliferation | |
| 40 mg/kg | BALB/c | Intraperitoneal (i.p.) | 10% DMSO in edible oil | Acute hepatitis |
Experimental Protocols
Preparation of this compound for Intraperitoneal (i.p.) Injection
This compound is insoluble in water, requiring the use of organic solvents or suspension agents for in vivo administration. Below are protocols for preparing this compound in commonly used vehicles.
Protocol 3.1.1: Preparation in DMSO and Corn Oil
This formulation is suitable for studies where a small volume of DMSO is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 58 mg/mL stock solution can be prepared.
-
To prepare the final injection solution, dilute the DMSO stock solution in corn oil. For example, to achieve a final concentration for a specific dosage, add 50 µL of the 58 mg/mL DMSO stock solution to 950 µL of corn oil.
-
Mix the solution thoroughly by vortexing to ensure a homogenous suspension.
-
This mixed solution should be used immediately to ensure optimal results.
Protocol 3.1.2: Preparation in Ethanol and PBS
This formulation is an alternative to DMSO-based vehicles.
Materials:
-
This compound powder
-
95% Ethanol
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Dissolve the this compound powder in a minimal amount of 95% ethanol.
-
Further dilute the ethanolic solution with sterile PBS to the final desired concentration.
-
Ensure that the final concentration of ethanol in the injection volume is low (e.g., ~0.1%) to minimize potential solvent toxicity.
-
The vehicle control for this preparation should be PBS with the same final concentration of ethanol.
Protocol 3.1.3: Preparation as a Homogeneous Suspension in CMC-Na
This method is suitable for oral administration but can be adapted for other routes if a suspension is required.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the CMC-Na solution. For instance, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution.
-
Mix thoroughly by vortexing or sonicating to obtain a homogeneous suspension.
Intraperitoneal (i.p.) Injection Protocol in Mice
Intraperitoneal injection is a common route for administering this compound in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Locate Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway of Melatonin Receptor Antagonism by this compound
The following diagram illustrates the mechanism of action of this compound in blocking the melatonin signaling pathway.
Caption: this compound competitively antagonizes melatonin receptors (MT1/MT2).
General Experimental Workflow for In Vivo Mouse Studies with this compound
This diagram outlines a typical workflow for conducting an in vivo experiment in mice using this compound.
Caption: A generalized workflow for in vivo mouse studies using this compound.
References
Preparing Luzindole Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Luzindole stock solutions in cell culture experiments. This compound, a selective antagonist of melatonin receptors MT1 and MT2, is a critical tool for investigating the physiological roles of melatonin and its signaling pathways.[1][2][3][4] This guide outlines the essential properties of this compound, provides a step-by-step protocol for stock solution preparation, and offers a representative experimental protocol for its application in cell culture. Additionally, it includes diagrams of the relevant signaling pathway and experimental workflow to facilitate a comprehensive understanding of its use.
Introduction to this compound
This compound (N-acetyl-2-benzyltryptamine) is a well-characterized competitive antagonist of melatonin receptors.[2] It exhibits a higher affinity for the MT2 receptor subtype compared to the MT1 subtype. Due to its ability to block the effects of melatonin, this compound is widely used in pharmacological research to study the downstream signaling pathways of melatonin receptors and their role in various cellular processes, including cell proliferation, apoptosis, and circadian rhythm regulation.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 292.37 g/mol | |
| Formula | C₁₉H₂₀N₂O | |
| CAS Number | 117946-91-5 | |
| Appearance | Powder | |
| Purity | ≥90% |
Solubility and Recommended Solvents
This compound is practically insoluble in water. Therefore, organic solvents are required to prepare stock solutions for use in cell culture. The recommended solvents and their corresponding solubilities are detailed below.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | 58 mg/mL (198.37 mM) | |
| Ethanol | 58 mg/mL |
Note: It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 292.37 g/mol x 1000 mg/g = 2.9237 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 2.92 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Condition | Shelf Life | Reference |
| -20°C in solvent | 1 month | |
| -80°C in solvent | 1 year (or 6 months as per other sources) | |
| Powder at -20°C | 3 years |
Note: It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.
Experimental Protocol: Inhibition of Melatonin-Induced Effects
This protocol provides a general workflow for using a this compound stock solution to investigate its antagonistic effects on melatonin-mediated cellular responses.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Melatonin stock solution
-
This compound stock solution (prepared as described above)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or gene expression analysis)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density suitable for the intended assay and allow them to adhere and grow overnight.
-
-
Pre-treatment with this compound:
-
The following day, remove the culture medium.
-
Prepare fresh medium containing the desired final concentration of this compound. A common concentration range for this compound is 1 µM to 50 µM, though the optimal concentration should be determined empirically for each cell type and experimental setup. For example, some studies have used 200 µM.
-
Add the this compound-containing medium to the cells and incubate for a pre-determined time (e.g., 1-2 hours) to allow for receptor binding.
-
-
Treatment with Melatonin:
-
Prepare fresh medium containing both this compound (at the same concentration as the pre-treatment) and the desired concentration of melatonin.
-
Remove the pre-treatment medium and add the co-treatment medium to the cells.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO, the solvent for this compound and often melatonin)
-
Melatonin only
-
This compound only
-
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Analysis:
-
At the end of the incubation period, perform the desired cellular assay to assess the effect of the treatments. This could include:
-
Cell viability/proliferation assays (e.g., MTT, WST-1)
-
Apoptosis assays (e.g., TUNEL, caspase activity)
-
Gene or protein expression analysis (e.g., qPCR, Western blotting)
-
-
Signaling Pathway and Workflow Diagrams
Signaling Pathway of Melatonin Receptor Antagonism by this compound
Caption: this compound competitively antagonizes melatonin at MT1 and MT2 receptors.
Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for investigating the effects of this compound in cell culture.
Conclusion
The proper preparation and application of this compound stock solutions are fundamental for obtaining reliable and reproducible data in cell culture-based research. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this compound as a tool to explore the intricate signaling pathways and physiological functions of melatonin and its receptors.
References
Application Notes and Protocols for the Use of Luzindole in the Behavioral Despair Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The behavioral despair test, encompassing both the Forced Swim Test (FST) and the Tail Suspension Test (TST), is a widely utilized preclinical screening paradigm for assessing antidepressant-like activity. These tests are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually cease to struggle and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant treatments.
Luzindole (N-acetyl-2-benzyltryptamine) is a potent and selective antagonist of melatonin receptors, with a higher affinity for the MT2 receptor subtype over the MT1.[1][2] Emerging evidence suggests that this compound possesses antidepressant-like properties, making it a valuable pharmacological tool for investigating the role of the melatonergic system in the pathophysiology of depression and for the development of novel antidepressant drugs.[1][2] These application notes provide detailed protocols for utilizing this compound in both the Forced Swim Test and the Tail Suspension Test in mice.
Mechanism of Action
This compound exerts its antidepressant-like effects primarily through the blockade of melatonin receptors.[1] Studies have demonstrated that the reduction in immobility time in the behavioral despair test following this compound administration is dependent on the presence of functional MT2 receptors. This suggests that this compound's therapeutic potential may be mediated by modulating downstream signaling pathways regulated by the MT2 receptor. While the precise downstream mechanisms are still under investigation, it is hypothesized that by blocking the effects of endogenous melatonin at the MT2 receptor, this compound may influence circadian rhythms, neurogenesis, and neurotransmitter systems implicated in depression.
Signaling Pathway of this compound's Antidepressant-like Effect
References
- 1. The antidepressant-like effect of the melatonin receptor ligand this compound in mice during forced swimming requires expression of MT2 but not MT1 melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of the melatonin receptor antagonist, this compound (N-0774), in the mouse behavioral despair test - PubMed [pubmed.ncbi.nlm.nih.gov]
Luzindole Administration Protocol for Rats: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzindole (N-acetyl-2-benzyltryptamine) is a selective and competitive antagonist of melatonin receptors, exhibiting a notably higher affinity for the MT2 receptor subtype compared to the MT1 subtype.[1] This characteristic makes it an invaluable tool in neuroscience, pharmacology, and various other biomedical research fields for elucidating the physiological roles of melatonin and its receptors. In preclinical studies involving rat models, this compound has been utilized to investigate its effects on circadian rhythms, antidepressant-like activity, and its potential therapeutic applications in conditions such as experimental autoimmune encephalomyelitis.[1][2] This document provides detailed application notes and standardized protocols for the administration of this compound to rats, compiled from established experimental findings.
Mechanism of Action
This compound functions by competitively blocking the binding of melatonin to its G-protein coupled receptors, MT1 and MT2.[3] This antagonism inhibits the downstream signaling cascades typically initiated by melatonin, which are involved in regulating various physiological processes including sleep, circadian rhythms, and immune responses. The preferential antagonism towards the MT2 receptor allows for more specific investigations into the distinct functions of the two primary melatonin receptor subtypes.
Signaling Pathway Diagram
Caption: this compound's mechanism as a competitive antagonist at MT1 and MT2 receptors.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound derived from various studies.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Organism | Ki (nM) | Reference |
| Human MT1 | Recombinant | 158 | |
| Human MT2 | Recombinant | 10.2 | |
| Rat MT1 | - | 179 | |
| Rat MT2 | - | 7.3 |
Table 2: In Vivo Administration Protocols in Rats
| Study Focus | Rat Strain | Dosage | Administration Route | Frequency/Duration | Key Findings | Reference |
| Intestinal Motility | Sprague-Dawley | 0.25 mg/kg | Intraperitoneal (i.p.) | Single dose, 15 min prior to melatonin | Prevented melatonin-induced acceleration of intestinal transit | |
| Mammary Cancer | Sprague-Dawley | 0.25 mg/kg/day | Intraperitoneal (i.p.) | Daily | Increased tumor development compared to control and melatonin groups | |
| Retinal Light Damage | Sprague-Dawley | 1 µl of 1 mM solution | Intravitreal injection | Single dose | Protected photoreceptors from light-induced damage | |
| Experimental Autoimmune Encephalomyelitis | - | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 6 days | Suppressed the development of the disease |
Experimental Protocols
Protocol 1: Investigation of Intestinal Motility
Objective: To assess the effect of this compound on melatonin-induced changes in intestinal transit in rats.
Materials:
-
This compound
-
Melatonin
-
Saline solution (vehicle)
-
Carmine cochineal powder
-
Sprague-Dawley male rats
-
Intraperitoneal injection supplies
Procedure:
-
Fast rats overnight with free access to water.
-
Prepare a solution of this compound in saline at a concentration suitable for delivering 0.25 mg/kg body weight.
-
Administer this compound solution or vehicle (saline) via intraperitoneal injection.
-
Fifteen minutes after the this compound/vehicle injection, administer melatonin (10 µg/kg, i.p.) or saline.
-
Immediately after the second injection, administer a meal containing carmine cochineal powder.
-
Euthanize the rats 60 minutes after the meal.
-
Measure the distance traveled by the carmine marker in the small intestine to determine the intestinal transit rate.
Protocol 2: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic potential of this compound in a rat model of multiple sclerosis.
Materials:
-
This compound
-
Vehicle for this compound (e.g., DMSO and corn oil)
-
Antigen for EAE induction (e.g., myelin basic protein)
-
Complete Freund's Adjuvant (CFA)
-
Female Lewis rats
-
Intraperitoneal injection supplies
Procedure:
-
Induce EAE in rats according to standard protocols (e.g., immunization with myelin basic protein in CFA).
-
Prepare a solution of this compound for a 30 mg/kg dose. A common vehicle is a mixture of DMSO and corn oil.
-
Beginning on the day of immunization (Day 0), administer this compound or vehicle intraperitoneally once daily for six consecutive days.
-
To align with the nocturnal activity of melatonin, administer injections between 23:00 and 01:00 under minimal lighting conditions.
-
Monitor the rats daily for clinical signs of EAE (e.g., tail limpness, paralysis) and score the disease severity.
-
At the end of the experimental period, tissues can be collected for histological analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo experiments using this compound in rats.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the effective use of this compound in rat-based research. Adherence to these established methodologies will ensure the generation of reliable and reproducible data. Researchers should consider the specific context of their experiments, including the rat strain, age, and sex, as these factors may influence the outcomes. Furthermore, it is important to note that while this compound is a potent melatonin receptor antagonist, some studies suggest it may have off-target effects at higher concentrations, such as inhibiting transient outward potassium currents. Therefore, careful dose-response studies are recommended to delineate receptor-mediated effects from non-specific actions.
References
Application of Luzindole in Autoimmune Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzindole is a selective antagonist of melatonin receptors, primarily MT1 and MT2. Melatonin, a hormone produced by the pineal gland, is known to have immunomodulatory properties, often enhancing immune responses. In the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, the immunoenhancing effects of melatonin can be detrimental. Therefore, blocking melatonin signaling with this compound presents a potential therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, with a primary focus on Experimental Autoimmune Encephalomyelitis (EAE), the most widely used model for multiple sclerosis.
I. Application in Experimental Autoimmune Encephalomyelitis (EAE)
This compound has been demonstrated to effectively suppress the development and severity of EAE in mice.[1][2] This effect is attributed to its ability to counteract the pro-inflammatory and immune-enhancing actions of melatonin.
Mechanism of Action
The primary mechanism of this compound in EAE involves the blockade of melatonin receptors on immune cells, particularly T lymphocytes.[1][2] Melatonin is known to enhance T-cell proliferation and the production of pro-inflammatory cytokines.[3] By antagonizing melatonin receptors, this compound is proposed to:
-
Inhibit T-cell Proliferation: this compound has been shown to suppress the proliferation of myelin basic protein (MBP)-specific T cells, which are key pathogenic cells in EAE.
-
Modulate Cytokine Production: While direct studies on this compound's effect on the full cytokine profile in EAE are limited, its antagonism of melatonin suggests a potential to shift the balance from a pro-inflammatory (Th1/Th17) to a more anti-inflammatory or regulated (Th2/Treg) state. Melatonin has been shown to influence the production of cytokines such as IFN-γ, IL-2, IL-6, and TNF-α.
-
Interfere with Downstream Signaling: Melatonin receptor activation can influence intracellular signaling pathways such as the cyclic AMP (cAMP) and NF-κB pathways. This compound, by blocking these receptors, may prevent the melatonin-induced decrease in cAMP and activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound in EAE models.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Dose and Route | Mean Maximum Clinical Score (± SEM) | Incidence of EAE | Reference |
| Control (Vehicle) | PBS + <0.1% ethanol, i.p. | 2.5 ± 0.3 | 10/11 (91%) | |
| This compound | 30 mg/kg, i.p., daily | 0.1 ± 0.1 | 1/12 (8%) |
*p < 0.05 compared to control group.
Table 2: Effect of this compound on Antigen-Specific T-Cell Proliferation
| Treatment | Concentration | Proliferation (Mean cpm ± SD) | Inhibition (%) | Reference |
| MBP (10 µg/ml) | - | 45,123 ± 3,456 | - | |
| MBP + this compound | 10⁻⁵ M | 28,427 ± 2,132 | 37% | |
| MBP + this compound | 10⁻⁶ M | 35,648 ± 2,890 | 21% |
Experimental Protocols
A detailed protocol for inducing EAE and administering this compound is provided below.
Materials:
-
(SJL/J x PL/J)F1 mice (female, 8-12 weeks old)
-
Guinea pig spinal cord homogenate (gpSCH)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (PBS with <0.1% ethanol)
-
Syringes and needles for immunization and injection
Procedure:
-
Preparation of Immunogen: Prepare an emulsion of gpSCH in CFA (1:1 ratio).
-
Immunization (Day 0): Inject each mouse subcutaneously at four sites on the flank with a total of 0.2 ml of the emulsion.
-
Pertussis Toxin Administration: On days 0 and 2 post-immunization, inject each mouse intraperitoneally with 200 ng of PTX in 0.1 ml of PBS.
-
This compound Administration:
-
Prepare a stock solution of this compound in a minimal amount of ethanol and dilute to the final concentration with PBS. The final ethanol concentration should be less than 0.1%.
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection daily, starting from the day of immunization (Day 0) and continuing for the duration of the experiment (typically 21-30 days).
-
The control group should receive an equivalent volume of the vehicle.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Expected Outcomes:
-
Control mice are expected to develop clinical signs of EAE around day 15 post-immunization.
-
This compound-treated mice are expected to show a significant reduction in the incidence and severity of EAE.
Mandatory Visualizations
II. Potential Applications in Other Autoimmune Disease Models
While the primary evidence for this compound's efficacy is in the EAE model, its mechanism of action suggests potential applications in other T-cell-mediated autoimmune diseases.
Collagen-Induced Arthritis (CIA)
CIA is a widely used animal model for rheumatoid arthritis, characterized by chronic inflammation of the joints. The pathogenesis of CIA involves autoreactive T and B cells and the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Rationale for Use: Given that melatonin has been shown to have pro-inflammatory effects in some arthritis models and this compound can inhibit T-cell proliferation, it is plausible that this compound could ameliorate the severity of CIA.
-
Current Status: To date, there is a lack of published studies directly investigating the effect of this compound in the CIA model.
-
Proposed Experimental Approach: A study could be designed to induce CIA in DBA/1 mice and treat them with this compound, monitoring disease progression through clinical scoring of paw swelling and histological analysis of joint inflammation. Cytokine levels in the serum and joints could also be assessed.
Systemic Lupus Erythematosus (SLE) Models
SLE is a systemic autoimmune disease characterized by the production of autoantibodies and immune complex deposition in various organs. Animal models like the MRL/lpr and NZB/W F1 mice spontaneously develop a lupus-like disease.
-
Rationale for Use: The role of melatonin in SLE is complex and appears to be model- and sex-dependent. However, given the involvement of T-cell dysregulation in SLE pathogenesis, exploring the effect of melatonin receptor antagonism with this compound is warranted.
-
Current Status: There are no direct studies on the application of this compound in common SLE mouse models.
-
Proposed Experimental Approach: MRL/lpr mice could be treated with this compound, and key lupus parameters such as proteinuria, anti-dsDNA antibody titers, and kidney pathology could be monitored over time.
III. Summary and Future Directions
This compound has demonstrated clear therapeutic potential in the EAE model of multiple sclerosis by suppressing T-cell-mediated autoimmunity. Its application in other autoimmune disease models such as CIA and SLE remains to be explored but is a promising area for future research based on its mechanism of action. Further studies are needed to elucidate the detailed impact of this compound on the cytokine and chemokine networks and its precise effects on different T-cell subsets (Th1, Th2, Th17, and Tregs) in the context of various autoimmune diseases. Such research will be crucial for determining the broader therapeutic utility of melatonin receptor antagonists in the treatment of autoimmune disorders.
References
Application Notes and Protocols for Luzindole: A Melatonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Luzindole, a selective antagonist of melatonin receptors, to investigate and block melatonin-induced physiological and pharmacological responses. This document includes detailed protocols for in vitro and in vivo experimental setups, quantitative data for experimental design, and visualizations of key pathways and workflows.
Introduction to this compound
This compound (N-acetyl-2-benzyltryptamine) is a well-characterized competitive antagonist of melatonin receptors, with a notable preference for the MT2 receptor subtype over the MT1 subtype.[1][2][3] This selectivity allows researchers to dissect the specific roles of these two G protein-coupled receptors in mediating the diverse effects of melatonin, which include regulation of circadian rhythms, immune responses, and cellular proliferation.[2][4]
Mechanism of Action
Melatonin binding to its receptors (MT1 and MT2) typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is mediated by the Gi alpha subunit of the associated G protein. This compound competitively binds to these receptors, thereby preventing melatonin from activating this downstream signaling pathway.
Caption: Melatonin signaling pathway and the inhibitory action of this compound.
Quantitative Data for Experimental Design
The following tables summarize the binding affinities and effective concentrations of this compound from various studies. These values are crucial for designing experiments to effectively block melatonin-induced responses.
Table 1: this compound Binding Affinities (Ki values)
| Receptor Subtype | Species | Ki (nM) | Reference |
| MT1 | Human | 158 - 179 | |
| MT2 | Human | 7.3 - 10.2 | |
| MEL-1A (MT1) | - | 603 | |
| MEL-1B (MT2) | - | 45 |
Table 2: this compound Inhibitory Constants (IC50 and pA2 values)
| Assay | System | Value | Reference |
| Melatonin-induced pigment aggregation | - | IC50 = 2.1 µM | |
| Inhibition of [3H]dopamine release | Rabbit Retina | IC50 = 1 µM | |
| Antagonism of melatonin in CHO-mt1 cells | CHO cells | pA2 = 5.75 | |
| Antagonism of melatonin in CHO-MT2 cells | CHO cells | pA2 = 7.64 |
Experimental Protocols
In Vitro Applications
4.1.1. Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.
-
Reconstitution: Dissolve this compound powder in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-like activity of the melatonin receptor antagonist, this compound (N-0774), in the mouse behavioral despair test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Melatonin enhancement of splenocyte proliferation is attenuated by this compound, a melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Luzindole as a Negative Control in Melatonin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzindole (N-acetyl-2-benzyltryptamine) is a widely recognized competitive antagonist of melatonin receptors, MT1 and MT2. Its utility as a negative control is fundamental in delineating the specific effects of melatonin mediated through these receptors from other potential off-target or non-specific actions. These application notes provide a comprehensive guide to the appropriate use of this compound in both in vitro and in vivo experimental settings, including detailed protocols and an examination of its pharmacological properties.
When investigating the physiological roles of melatonin, it is crucial to employ a negative control to ensure that the observed effects are indeed a result of melatonin receptor activation. This compound serves this purpose by competitively blocking melatonin from binding to its receptors, thereby inhibiting downstream signaling.[1][2] A properly designed experiment will demonstrate that the biological effect of melatonin is attenuated or completely abolished in the presence of this compound, providing strong evidence for a receptor-mediated mechanism.
Pharmacological Profile of this compound
This compound exhibits differential binding affinity for the two primary high-affinity melatonin receptors, MT1 and MT2. It is generally considered a non-selective antagonist, though it displays a notable preference for the MT2 receptor subtype.[3][4][5] This selectivity can vary across different species and experimental systems.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Binding Affinity (Ki) | MT1 | 179 nM | Not Specified | |
| MT2 | 7.3 nM | Not Specified | ||
| MEL-1A (MT1) | 603 nM | Not Specified | ||
| MEL-1B (MT2) | 45 nM | Not Specified | ||
| Functional Antagonism (pA2) | mt1 | 5.75 | CHO cells | |
| MT2 | 7.64 | CHO cells | ||
| Inhibitory Concentration (IC50) | Melatonin-induced pigment aggregation | 2.1 µM | Not Specified | |
| General melatonin receptor antagonism | 1 µM | Not Specified |
Note: The affinity and potency of this compound can differ based on the specific assay conditions and the cellular context. Researchers should consult the primary literature for values most relevant to their experimental setup.
Signaling Pathways
Melatonin receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by melatonin typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the binding of melatonin, prevents this downstream signaling cascade.
However, the coupling of melatonin receptors can be cell-type specific. In some instances, MT1 receptors have been shown to couple to Gs proteins, leading to an increase in cAMP. Furthermore, some studies suggest that at high concentrations, this compound may exhibit inverse agonist activity or have off-target effects.
Melatonin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for using this compound as a negative control. Specific concentrations and incubation times should be optimized for each experimental system.
In Vitro Protocol: cAMP Measurement in Cultured Cells
This protocol outlines the use of this compound to confirm that melatonin-induced changes in cAMP levels are receptor-mediated.
Materials:
-
Cultured cells expressing MT1 and/or MT2 receptors
-
Cell culture medium
-
Melatonin
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Seeding: Plate cells in appropriate multi-well plates and grow to 70-80% confluency.
-
Preparation of Reagents: Prepare stock solutions of melatonin and this compound in DMSO. Further dilute to working concentrations in cell culture medium. The final DMSO concentration should be consistent across all conditions and typically below 0.2%.
-
Pre-treatment with this compound: Pre-incubate one set of cells with this compound for 30 minutes. The concentration of this compound should be sufficient to antagonize the effect of melatonin (e.g., 10⁻⁵ M to 10⁻⁹ M, depending on the system).
-
Melatonin Treatment: Add melatonin to the cells, both with and without this compound pre-treatment. Include a vehicle control (DMSO) and a positive control (melatonin alone).
-
Adenylyl Cyclase Stimulation: To measure the inhibition of cAMP production, stimulate the cells with forskolin.
-
Incubation: Incubate the cells for the desired period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Compare cAMP levels across the different treatment groups. A successful negative control experiment will show that melatonin's effect on cAMP is significantly reduced or abolished in the presence of this compound.
In Vivo Protocol: Assessment of Inflammatory Response in Mice
This protocol describes the use of this compound to determine if the anti-inflammatory effects of melatonin are receptor-mediated in a mouse model of inflammation.
Materials:
-
Swiss mice
-
Melatonin
-
This compound
-
Lipopolysaccharide (LPS)
-
Saline solution
-
DMSO or other appropriate vehicle
-
Anesthetic agents
-
Equipment for tissue collection and analysis (e.g., histology, ELISA)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Experimental Groups: Divide the animals into four groups: (1) Saline control, (2) Melatonin, (3) this compound + Melatonin, and (4) this compound alone.
-
Drug Administration:
-
Administer this compound (e.g., 0.35 mg/kg, intraperitoneally) 30 minutes prior to melatonin administration in the relevant groups.
-
Administer melatonin (e.g., 500 µg/kg) daily for a specified period.
-
-
Induction of Inflammation: If studying an induced inflammatory response, administer an inflammatory agent like LPS (e.g., 1.25 mg/kg, i.p.) at a designated time point.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs. At the end of the experimental period, euthanize the animals and collect tissues of interest (e.g., jejunum, spleen) for analysis.
-
Analysis: Analyze the collected tissues for markers of inflammation (e.g., myeloperoxidase activity, cytokine levels) and morphological changes.
-
Data Interpretation: If melatonin's protective effects are mediated by its receptors, the this compound + Melatonin group should show a reduced or absent protective effect compared to the Melatonin group.
Generalized experimental workflows for using this compound as a negative control.
Considerations and Potential Off-Target Effects
While this compound is an invaluable tool, researchers must be aware of its potential limitations and off-target effects to ensure accurate data interpretation.
-
Receptor Selectivity: As noted, this compound has a higher affinity for MT2 over MT1 receptors. In systems where both receptors are present, the observed antagonism may be predominantly at the MT2 receptor.
-
Concentration-Dependent Effects: The effects of this compound can be concentration-dependent. At higher concentrations, it may exhibit non-specific effects or even agonistic properties.
-
Receptor-Independent Actions: Some studies have reported that this compound can have effects independent of melatonin receptors. For example, it has been shown to inhibit transient outward K+ currents in cerebellar granule cells and induce cellular stress responses in pancreatic stellate cells. It has also been observed to induce Ca2+ mobilization and reactive oxygen species generation in pancreatic acinar cells. These findings underscore the importance of including a "this compound alone" control group to account for any receptor-independent effects.
-
Solubility: this compound is insoluble in water and should be dissolved in a solvent like DMSO or ethanol. The final concentration of the solvent in the experimental medium should be kept low and consistent across all treatment groups to avoid solvent-induced artifacts.
Conclusion
This compound is an essential negative control for researchers investigating the receptor-mediated effects of melatonin. Its ability to competitively antagonize MT1 and MT2 receptors allows for the clear differentiation of specific from non-specific effects. By carefully designing experiments with appropriate controls, including dose-response curves and "this compound alone" groups, and by being mindful of its pharmacological properties and potential off-target actions, researchers can confidently elucidate the mechanisms underlying melatonin's diverse physiological functions.
References
- 1. Melatonin enhancement of splenocyte proliferation is attenuated by this compound, a melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
Luzindole: A Versatile Melatonin Receptor Antagonist for Investigating Sleep-Wake Cycles and Circadian Rhythms
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Luzindole (also known as N-0774 or N-acetyl-2-benzyltryptamine) is a potent and selective competitive antagonist of melatonin receptors.[1][2] It exhibits a notable preference for the MT2 receptor subtype over the MT1 subtype, making it an invaluable tool for dissecting the distinct physiological roles of these receptors in regulating sleep-wake cycles, circadian rhythms, and other melatonin-mediated processes.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in both in vivo and in vitro studies.
Mechanism of Action
This compound functions by competitively blocking the binding of melatonin to its G protein-coupled receptors, MT1 and MT2. This antagonism inhibits the downstream signaling cascades typically initiated by melatonin, which include the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. By disrupting melatonin signaling, this compound can be used to investigate the consequences of melatonin pathway blockade on various physiological functions, most notably the regulation of circadian rhythms and sleep patterns. Its higher affinity for the MT2 receptor allows for the targeted investigation of this specific subtype's role in mediating melatonin's effects.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a comparative overview of its binding affinities and effective concentrations in various experimental models.
| Parameter | Species | Receptor Subtype | Value | Reference |
| Ki (Inhibition Constant) | Human | MT1 | 158 nM | |
| Human | MT2 | 10.2 nM | ||
| - | MEL-1A (MT1) | 603 nM | ||
| - | MEL-1B (MT2) | 45 nM | ||
| KB (Dissociation Constant) | Rabbit | Presynaptic Melatonin Receptor | 16 - 40 nM | |
| IC50 (Half Maximal Inhibitory Concentration) | - | Melatonin-induced pigment aggregation | 2.1 µM | |
| - | Inhibition of [3H]dopamine release | 40 pM (Melatonin) | ||
| Effective In Vivo Dose | Mouse | Antidepressant-like effects | 10 - 30 mg/kg (i.p.) | |
| Mouse | Blockade of MT1/MT2 receptors in the gut | 0.35 mg/kg (i.p.) | ||
| Mouse | Suppression of experimental autoimmune encephalomyelitis | 30 mg/kg (i.p.) | ||
| Effective In Vitro Concentration | Rat SCN Slice | Attenuation of melatonin-induced phase advance | 1 nM - 1 µM | |
| Mouse Pancreatic Acinar Cells | Induction of Ca2+ mobilization | 10 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the melatonin signaling pathway and a general experimental workflow for studying the effects of this compound on sleep-wake cycles.
Caption: Melatonin signaling pathway and the antagonistic action of this compound.
Caption: In vivo experimental workflow for studying this compound's effects on sleep.
Experimental Protocols
In Vivo Protocol: Assessing the Effect of this compound on Sleep-Wake Cycles in Mice
This protocol provides a methodology for investigating how this compound-mediated blockade of melatonin receptors affects sleep architecture in a murine model.
1. Materials:
- This compound (powder)
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9% NaCl)
- Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
- EEG/EMG recording system
- Standard laboratory equipment (syringes, needles, etc.)
2. Animal Preparation and Housing:
- House mice individually in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
- Surgically implant EEG and EMG electrodes for sleep recording. Allow a recovery period of at least one week.
- Acclimatize mice to the recording setup (cables, etc.) for several days before the experiment.
3. This compound Solution Preparation:
- Dissolve this compound in a minimal amount of DMSO.
- Further dilute the solution with sterile saline to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle effects. A typical dose for sleep studies is in the range of 10-30 mg/kg.
4. Experimental Procedure:
- Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern for each animal.
- At a specific circadian time (e.g., 30 minutes before the onset of the dark phase), administer either this compound or the vehicle solution via intraperitoneal (i.p.) injection.
- Continue EEG/EMG recording for at least 24 hours post-injection.
5. Data Analysis:
- Score the recorded EEG/EMG data into distinct sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds).
- Quantify various sleep parameters, including:
- Sleep latency (time to the first episode of NREM sleep)
- Total time spent in each sleep-wake state
- Bout duration and number of bouts for each state
- Sleep efficiency
- Perform statistical analysis (e.g., t-test or ANOVA) to compare the sleep parameters between the this compound-treated and vehicle-treated groups.
In Vitro Protocol: Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for melatonin receptors.
1. Materials:
- Cell membranes expressing recombinant human MT1 or MT2 receptors
- Radiolabeled melatonin ligand (e.g., 2-[¹²⁵I]-iodomelatonin)
- This compound
- Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
- Glass fiber filters
- Scintillation counter and fluid
2. Procedure:
- Prepare a series of dilutions of unlabeled this compound.
- In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled melatonin ligand and the varying concentrations of this compound.
- Include control wells with:
- Total binding: radioligand and membranes only.
- Non-specific binding: radioligand, membranes, and a high concentration of unlabeled melatonin.
- Incubate the plate at a controlled temperature for a specific duration to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the this compound concentration.
- Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value of this compound.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Applications in Drug Development
This compound serves as a critical reference compound in the development of novel melatonin receptor agonists and antagonists for the treatment of sleep disorders and other conditions influenced by melatonin signaling. By using this compound in preclinical models, researchers can:
-
Validate new drug targets: Confirm the involvement of MT1 and/or MT2 receptors in the mechanism of action of new chemical entities.
-
Characterize novel compounds: Compare the in vivo and in vitro effects of new compounds to those of this compound to understand their relative potencies and selectivities.
-
Investigate disease pathophysiology: Use this compound to explore the role of melatonin dysregulation in sleep disorders, mood disorders, and neurodegenerative diseases.
Conclusion
This compound is a powerful pharmacological tool for elucidating the complex roles of melatonin and its receptors in the regulation of sleep-wake cycles and circadian rhythms. Its selectivity for the MT2 receptor provides a unique advantage in dissecting the specific functions of this receptor subtype. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
Application Notes and Protocols for the In Vitro Use of Luzindole on Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Luzindole, a competitive antagonist of melatonin receptors MT1 and MT2, on primary cell lines. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for experimental application and analysis.
Introduction
This compound (N-acetyl-2-benzyltryptamine) is a valuable pharmacological tool for investigating the roles of melatonin signaling in various physiological and pathophysiological processes. By competitively blocking melatonin receptors, this compound allows researchers to elucidate the downstream effects of melatonin receptor activation in primary cell cultures, which more closely mimic in vivo conditions than immortalized cell lines. These notes are intended to guide researchers in designing and executing experiments to explore the impact of melatonin receptor blockade in their specific primary cell models.
Mechanism of Action
This compound functions as a competitive antagonist for melatonin receptors MT1 (Mel1a) and MT2 (Mel1b). It exhibits a higher affinity for the MT2 receptor. By binding to these receptors, this compound prevents melatonin from exerting its effects, which can include regulation of cell proliferation, differentiation, apoptosis, and modulation of various signaling pathways. It is important to note that some studies suggest this compound may have off-target effects at high concentrations, so careful dose-response experiments are recommended.
Data Presentation: Quantitative Effects of this compound on Primary Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound in various primary cell line experiments. This data can serve as a starting point for designing new experimental protocols.
| Primary Cell Line | Organism | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Neural Precursor Cells (SVZ) | Mouse | 1 µM | Not Specified | Inhibited melatonin-induced proliferation. | [1] |
| Pancreatic Stellate Cells | Rat | 1, 5, 10, 50 µM | Not Specified | Induced a concentration-dependent increase in intracellular Ca2+ and ROS generation. Increased phosphorylation of p44/42 and p38 MAPKs. Decreased cell viability. | [2] |
| Bovine Granulosa Cells | Bovine | 10⁻⁹ M, 10⁻⁵ M | 48 hours | Reversed melatonin's effects on hormone secretion (progesterone, estradiol) and related gene expression (StAR, CYP19A1). | [3] |
| Adipose-derived Mesenchymal Stem Cells | Human | 5 µM | 3 days | Reversed the melatonin-induced increase in proliferation and self-renewal capacity. | |
| Splenocytes | Mouse | 10 µM | Not Specified | Attenuated melatonin-enhanced proliferation in response to Concanavalin A. | |
| Cerebellar Granule Cells | Rat | 1 µM - 1 mM | Not Specified | Reversibly inhibited the transient outward K+ current (IK(A)) in a concentration-dependent manner. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on vendor information, this compound is soluble in DMSO at concentrations up to at least 58 mg/mL.
-
To prepare a 10 mM stock solution, dissolve 2.92 mg of this compound (MW: 292.37 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) should always be included in experiments.
General Protocol for Primary Cell Culture and this compound Treatment
Materials:
-
Isolated primary cells of interest
-
Complete cell culture medium appropriate for the specific primary cell type
-
Cell culture flasks or plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture primary cells in the appropriate medium and culture vessels until they reach the desired confluency for the experiment.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control medium to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Proceed with downstream assays to assess the effects of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Primary cells
-
This compound and vehicle control media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2. Include wells with medium only as a blank control.
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins (e.g., p-ERK, p-Akt)
Materials:
-
Primary cells cultured in larger format (e.g., 6-well plates or 10 cm dishes)
-
This compound and vehicle control media
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat primary cells with this compound or vehicle as described in Protocol 2.
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein or a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Experimental workflow for in vitro application of this compound.
Caption: this compound's antagonism of melatonin-mediated signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Luzindole Concentration for Maximal MT2 Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Luzindole for achieving maximal MT2 receptor antagonism in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for selective MT2 antagonism?
A1: For selective antagonism of the MT2 receptor, it is recommended to use this compound in the low nanomolar range. This compound exhibits a higher affinity for the MT2 receptor over the MT1 receptor. To achieve maximal MT2 antagonism while minimizing off-target effects or potential inverse agonism, starting with a concentration range of 10 nM to 100 nM is advisable. The optimal concentration should be empirically determined for your specific cell line and experimental conditions through dose-response curves.
Q2: I am observing agonist-like effects with this compound in my functional assay. What could be the cause?
A2: At concentrations of 100 nM and above, this compound can exhibit partial agonist or inverse agonist activity at MT1 and MT2 receptors.[1][2] This is a critical consideration when designing experiments. If you observe agonist-like effects, such as an inhibition of cAMP production in the absence of an agonist, it is likely that the concentration of this compound is too high. To confirm true antagonism, it is essential to perform a Schild analysis.
Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?
A3: this compound is sparingly soluble in aqueous solutions. To avoid precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol, where it is soluble up to 100 mM.[3] When preparing your working concentrations, ensure the final concentration of the organic solvent in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is recommended to add the this compound stock solution to the medium with vigorous vortexing and to prepare fresh dilutions for each experiment.
Q4: What are the known off-target effects of this compound?
A4: Besides its activity at melatonin receptors, this compound has been reported to have off-target effects, including the mobilization of intracellular calcium and the generation of reactive oxygen species (ROS) in certain cell types. These effects appear to be independent of melatonin receptors. Researchers should be aware of these potential confounding factors and may need to include appropriate controls to rule out off-target effects in their experimental system.
Q5: What is the stability of this compound in stock solutions and working dilutions?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working dilutions should be prepared fresh for each experiment to ensure potency and avoid degradation.
Data Presentation
Table 1: this compound Binding Affinities (Ki) and Functional Potency (IC50/pA2)
| Receptor | Species | Assay Type | Value | Reference |
| MT2 (Mel1b) | Human | Binding (Ki) | 10.2 nM | |
| MT1 (Mel1a) | Human | Binding (Ki) | 158 nM | |
| MT2 | Human | Binding (Ki) | 7.3 nM | |
| MT1 | Human | Binding (Ki) | 179 nM | |
| MT2 | Human | Functional (pA2) | 7.64 | |
| MT1 | Human | Functional (pA2) | 5.75 | |
| MT2 | - | Functional (IC50) | 33 nM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for MT2 Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cell membranes prepared from cells expressing the human MT2 receptor.
-
Radioligand: [¹²⁵I]-2-Iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Melatonin (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 10 µM Melatonin.
-
This compound Competition: 50 µL of serial dilutions of this compound (e.g., 1 pM to 10 µM).
-
-
Add 50 µL of [¹²⁵I]-2-Iodomelatonin to all wells (final concentration should be at or near its Kd for the MT2 receptor).
-
Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for MT2 Antagonism
This protocol outlines a method to assess the antagonistic effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human MT2 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12).
-
Phosphodiesterase (PDE) inhibitor (e.g., 300 µM IBMX).
-
Forskolin.
-
Melatonin (agonist).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist:
-
Aspirate the culture medium.
-
Add 50 µL of medium containing the PDE inhibitor and varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Incubate at 37°C for 30-60 minutes.
-
-
Agonist Stimulation:
-
Add 50 µL of medium containing the PDE inhibitor and a fixed concentration of melatonin (typically the EC80 concentration for cAMP inhibition).
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add 50 µL of medium containing forskolin (a concentration that robustly stimulates cAMP production).
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. A rightward shift in the melatonin dose-response curve in the presence of this compound is indicative of competitive antagonism. Perform a Schild analysis to determine the pA2 value.
Troubleshooting Guides
Table 2: Troubleshooting Radioligand Binding Assays with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | This compound precipitation at high concentrations. | Ensure the final DMSO concentration is low (<0.5%). Prepare fresh serial dilutions and vortex thoroughly. |
| Radioligand sticking to filters or wells. | Pre-soak filters in 0.5% polyethyleneimine (PEI). Include 0.1% BSA in the binding buffer. | |
| Insufficient washing. | Increase the number and volume of washes with ice-cold wash buffer. | |
| No or Low Specific Binding | Degraded this compound stock solution. | Use a fresh stock solution stored properly. |
| Incorrect radioligand concentration. | Use a radioligand concentration at or near the Kd for the MT2 receptor. | |
| Insufficient incubation time. | Optimize the incubation time to ensure equilibrium is reached. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Cell membrane preparation variability. | Prepare a large batch of membranes and aliquot for consistent use. | |
| This compound precipitation. | Visually inspect wells for any precipitation. See solubility solutions above. |
Table 3: Troubleshooting cAMP Functional Assays with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound shows agonist activity (inhibits cAMP alone) | This compound concentration is too high, leading to inverse agonism. | Reduce the this compound concentration to the low nanomolar range. Perform a full dose-response curve for this compound alone to determine the concentration at which agonist activity appears. |
| No antagonistic effect observed | This compound concentration is too low. | Increase the concentration of this compound. Ensure the pre-incubation time is sufficient. |
| Melatonin (agonist) concentration is too high. | Use an EC80 concentration of melatonin to allow for a competitive shift by the antagonist. | |
| Degraded this compound or melatonin. | Prepare fresh solutions for each experiment. | |
| High well-to-well variability | Uneven cell plating. | Ensure a homogenous cell suspension and careful plating technique. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous additions where possible. | |
| Edge effects in the plate. | Avoid using the outer wells of the 96-well plate. | |
| Low signal-to-noise ratio | Suboptimal forskolin concentration. | Perform a forskolin dose-response curve to determine the optimal concentration for your cell line. |
| Insufficient PDE inhibition. | Ensure the PDE inhibitor is active and at an appropriate concentration. |
Visualizations
References
common solubility issues with Luzindole in vitro
Welcome to the technical support center for Luzindole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in in vitro settings, with a special focus on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as N-0774) is a competitive and selective antagonist of melatonin receptors.[1][2][3][4] It exhibits a higher affinity for the MT2 receptor subtype compared to the MT1 subtype.[2] Its primary role in research is to block the signaling pathways activated by melatonin, thereby helping to elucidate the function of these receptors in various biological processes.
dot
Caption: Mechanism of this compound as a melatonin receptor antagonist.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is practically insoluble in water. The most common and recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol.
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is critical to maintain the compound's stability.
-
Powder: Store the solid form of this compound at -20°C for long-term stability, where it can last for up to three years.
-
Stock Solutions: Once dissolved in a solvent like DMSO or ethanol, it is crucial to aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
Solubility Data
The reported solubility of this compound can vary between suppliers. The following table summarizes the maximum concentrations found in technical datasheets. Always refer to the Certificate of Analysis for your specific batch.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Notes |
| DMSO | 100 - 342 mM | 29.24 - 100 mg/mL | Some sources report lower values (e.g., 5-58 mg/mL). Use fresh, anhydrous DMSO. |
| Ethanol | 100 mM | 29.24 - 58 mg/mL | |
| Aqueous Buffer | Insoluble | Insoluble | Not recommended for initial stock preparation. |
Molecular Weight of this compound is approximately 292.38 g/mol .
Troubleshooting Common Solubility Issues
Problem: My this compound powder is not dissolving in DMSO.
-
Is your DMSO fresh? DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination will significantly decrease the solubility of this compound. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle or properly stored container.
-
Are you using sufficient energy? To aid dissolution, especially at higher concentrations, gentle warming to 37°C or sonication in an ultrasonic bath is recommended.
-
Is your concentration too high? While some suppliers report solubility up to 100 mg/mL, others cite much lower limits. If you are having trouble, try preparing a less concentrated stock solution (e.g., 10-20 mg/mL).
Problem: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium.
This is a common issue known as "carryover" precipitation. It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is poor.
-
Check your final DMSO concentration. The final concentration of DMSO in your culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts and toxicity. A high final DMSO percentage can also contribute to precipitation.
-
Dilute in series. Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Perform one or more intermediate dilution steps. For example, dilute the stock 1:10 in media, vortex well, and then use this intermediate solution to make your final dilution.
-
Increase mixing efficiency. When adding the this compound stock (or a diluted intermediate) to the final medium, vortex or pipette vigorously and immediately to ensure rapid and uniform dispersion. This prevents the formation of localized areas of high concentration that can trigger precipitation.
dot
Caption: Troubleshooting flowchart for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound powder (MW: 292.38)
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh this compound: Accurately weigh out 14.62 mg of this compound powder and place it into a sterile vial. Perform this step in a chemical fume hood.
-
Add Solvent: Add 1.0 mL of fresh, anhydrous DMSO to the vial. This will yield a final concentration of 50 mM (or 14.62 mg/mL).
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently at 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding. If particulates remain, sonicate for an additional 5 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Media
This protocol details the serial dilution of the concentrated stock for use in a typical in vitro experiment.
dot
Caption: Workflow for preparing a this compound working solution.
Methodology:
-
Thaw Stock: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution: In a sterile tube, add 2 µL of the 50 mM stock solution to 198 µL of pre-warmed cell culture medium. Vortex immediately and vigorously for 10-15 seconds. This creates a 1:100 dilution, resulting in a 500 µM intermediate solution.
-
Prepare Final Working Solution: Add the required volume of the 500 µM intermediate solution to your final volume of cell culture medium to achieve the desired 10 µM concentration. For example, to make 1 mL of 10 µM working solution, add 20 µL of the 500 µM intermediate solution to 980 µL of medium.
-
Mix and Use: Mix the final solution thoroughly by pipetting or gentle inversion before adding it to your cell culture plates. The final DMSO concentration in this example would be 0.02%, which is well-tolerated by most cell lines.
References
preventing Luzindole degradation in experimental buffers
Welcome to the technical support center for Luzindole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent its degradation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as N-0774 or N-acetyl-2-benzyltryptamine) is a competitive and selective antagonist of melatonin receptors.[1][2] It exhibits a higher affinity for the MT2 receptor subtype compared to the MT1 receptor.[1] By blocking these receptors, this compound is used in research to investigate the physiological roles of melatonin, which includes the regulation of circadian rhythms and various other biological processes.[3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM. It is important to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of water can reduce solubility. This compound is insoluble in water.
Q4: How should I prepare a working solution of this compound for my experiments?
To prepare a working solution, first, create a stock solution in an appropriate organic solvent like DMSO or ethanol. For cell culture experiments, this stock solution can then be diluted into your aqueous experimental buffer or media to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in your assay is low enough (typically ≤0.5%) to not affect the biological system. For in vivo studies, a common formulation involves dissolving the DMSO stock solution in a vehicle like corn oil.
Troubleshooting Guide: Preventing this compound Degradation
Indole-based compounds like this compound can be susceptible to degradation, particularly oxidation. This can lead to a loss of activity and inconsistent experimental results. The following guide provides strategies to minimize degradation.
| Potential Issue | Recommended Action | Rationale |
| Oxidation | Store this compound powder under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions with deoxygenated buffers/solvents. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT), if compatible with your assay. | The indole ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen. |
| Light Sensitivity | Store both powder and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | Indole compounds can be light-sensitive, and exposure to light may catalyze degradation. |
| pH Instability | Based on the stability of the related compound melatonin, it is advisable to maintain a slightly acidic to neutral pH (around 6.0-7.4) for your working solutions. Avoid highly alkaline conditions. | Melatonin, a structurally similar indoleamine, shows greater stability at lower pH. While specific data for this compound is limited, similar pH sensitivity is expected. |
| Temperature Effects | Prepare solutions fresh for each experiment and keep them on ice. For short-term storage of working solutions, refrigerate at 4°C and use within the same day. | Higher temperatures can increase the rate of chemical degradation. |
| Precipitation in Aqueous Buffers | Ensure the stock solution in organic solvent is fully dissolved before diluting into aqueous buffer. When diluting, add the stock solution to the buffer with vigorous mixing. If precipitation persists, consider using a co-solvent system (e.g., with a small percentage of ethanol or PEG), ensuring it does not interfere with your experiment. | This compound is insoluble in water, and improper mixing or high final concentrations can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, deoxygenated cell culture medium or experimental buffer (e.g., HEPES-buffered saline)
-
-
Procedure:
-
Deoxygenate the cell culture medium or buffer by sparging with nitrogen or argon gas for 15-20 minutes.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the deoxygenated medium/buffer to achieve the final desired working concentration. It is recommended to perform dilutions immediately before use.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤0.5%).
-
Use the freshly prepared working solution for your experiment promptly.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Store in a dark, dry place, preferably under an inert atmosphere. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use amber vials. | |
| Working Solution | 4°C (on ice) | Use immediately | Prepare fresh for each experiment from a thawed stock aliquot. |
Table 2: Inferred Stability of this compound in Solution (Based on General Indole Chemistry and Melatonin Data)
| Condition | Inferred Stability | Recommendation |
| pH | More stable in slightly acidic to neutral pH. Likely degrades in alkaline conditions. | Maintain experimental buffer pH between 6.0 and 7.4. |
| Temperature | Degradation rate increases with temperature. | Keep solutions on ice during use and store at recommended low temperatures. |
| Light | Susceptible to photodegradation. | Protect solutions from light using amber vials or aluminum foil. |
| Oxygen | Prone to oxidation. | Use deoxygenated solvents and consider storing under an inert gas. |
Visualizations
Caption: Melatonin signaling pathway and the inhibitory action of this compound.
References
troubleshooting unexpected results with Luzindole
Welcome to the technical support center for Luzindole (N-0774). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as N-0774 or N-acetyl-2-benzyltryptamine) is a selective melatonin receptor antagonist.[1][2] It primarily acts by competitively blocking melatonin from binding to its receptors, with a notable preference for the MT2 receptor over the MT1 receptor.[1][2] This antagonism disrupts the normal signaling cascades initiated by melatonin.
Q2: What are the typical binding affinities (Ki) and inhibitory concentrations (IC50) for this compound?
The reported binding affinities and inhibitory concentrations for this compound can vary across different studies and experimental conditions. Below is a summary of reported values.
Data Presentation: this compound Binding Affinity and Potency
| Parameter | Receptor | Species | Value | Reference |
| Ki | MT1 (Mel1a) | Human | 158 nM | [1] |
| MT2 (Mel1b) | Human | 10.2 nM | ||
| MT1 (MEL-1A) | - | 603 nM | ||
| MT2 (MEL-1B) | - | 45 nM | ||
| MT1 | - | 179 nM | ||
| MT2 | - | 7.3 nM | ||
| IC50 | Melatonin Receptors | - | 1 µM | |
| Melatonin-induced pigment aggregation | Xenopus laevis | 2.1 µM |
Q3: How should I prepare and store this compound?
This compound is soluble in ethanol and DMSO, typically up to 100 mM. For stock solutions, it is recommended to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). When preparing working solutions, especially for animal experiments, a common method is to dissolve this compound in DMSO and then dilute it in a vehicle like corn oil immediately before use.
Q4: Are there known off-target or unexpected effects of this compound?
Yes, several studies have reported effects of this compound that may be independent of its antagonist activity at MT1 and MT2 receptors. These include:
-
Induction of Ca2+ mobilization and reactive oxygen species (ROS) generation.
-
Anti-inflammatory and antioxidant properties.
-
Effects on cell viability and apoptosis that may not be reversible by melatonin.
-
Potential interaction with the MT3 receptor (quinone reductase 2).
-
Dose-dependent paradoxical effects , where high and low concentrations can lead to different or even opposite outcomes.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: this compound is not blocking the effect of melatonin in my assay.
-
Possible Cause 1: Incorrect Concentration.
-
Troubleshooting Step: Verify that the concentration of this compound is sufficient to competitively antagonize the concentration of melatonin used. Due to the competitive nature of its antagonism, higher concentrations of melatonin may require higher concentrations of this compound. Refer to the Ki and IC50 values in the table above as a starting point.
-
-
Possible Cause 2: Alternative Signaling Pathways.
-
Troubleshooting Step: Melatonin can signal through pathways that are not blocked by this compound, such as via the MT3 receptor or through receptor-independent mechanisms. Consider if the observed effect could be mediated by these alternative pathways.
-
-
Possible Cause 3: Ligand Bias.
-
Troubleshooting Step: In some cellular contexts, this compound has been shown to act as an agonist for certain signaling pathways (e.g., cAMP pathway at the MT2 receptor) while acting as an antagonist for others. This phenomenon, known as ligand bias, could explain unexpected results. It may be necessary to assay multiple downstream signaling readouts.
-
Issue 2: I'm observing cellular effects with this compound alone, without any melatonin.
-
Possible Cause 1: Receptor-Independent Effects.
-
Troubleshooting Step: this compound can induce cellular stress responses, including Ca2+ mobilization and ROS production, independent of melatonin receptors. These effects have been observed in cells that do not express melatonin receptors. It is crucial to run appropriate controls with this compound alone to characterize these effects in your specific experimental system.
-
-
Possible Cause 2: Inverse Agonism.
-
Troubleshooting Step: In systems where melatonin receptors have some level of constitutive (basal) activity, an antagonist like this compound could be acting as an inverse agonist, reducing this basal activity and producing an effect.
-
-
Possible Cause 3: Anti-inflammatory/Antioxidant Properties.
-
Troubleshooting Step: this compound has been reported to have intrinsic anti-inflammatory and antioxidant properties. If your experiment is sensitive to inflammatory or oxidative stress, these properties of this compound could be a confounding factor.
-
Issue 3: The effect of this compound varies between experiments or is not reproducible.
-
Possible Cause 1: Dose-Dependent Effects.
-
Troubleshooting Step: The concentration of this compound can be critical, with high and low doses sometimes producing opposing effects. Carefully perform dose-response experiments to characterize the effect of this compound in your system.
-
-
Possible Cause 2: Stability and Solubility Issues.
-
Troubleshooting Step: Ensure that this compound is fully dissolved and stable in your experimental medium. Poor solubility can lead to inconsistent effective concentrations. Refer to the recommended solvent and storage conditions. Melatonin itself has poor stability in aqueous solutions, which could also be a factor in your experimental design.
-
-
Possible Cause 3: Cell Passage Number and Experimental Conditions.
-
Troubleshooting Step: As with any cell-based assay, variations in cell passage number, confluency, and other experimental conditions can impact results. Maintain consistent experimental parameters to ensure reproducibility.
-
Experimental Protocols
Example In Vivo Protocol: Evaluation of this compound in a Mouse Model
This protocol is based on a study investigating the effects of this compound on jejunal inflammation in mice.
-
Animals: Male Swiss mice (25-30 g) are used. They are housed under standardized temperature and light conditions (12-h light/dark cycle) with ad libitum access to food and water.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted in a suitable vehicle like saline.
-
Dosing and Administration: A dose of 0.35 mg/kg is administered via intraperitoneal (i.p.) injection. This dose has been shown to be sufficient to block MT1/MT2 receptors in the mouse gut.
-
Experimental Groups:
-
Vehicle control (e.g., saline with DMSO)
-
This compound (0.35 mg/kg, i.p.)
-
Experimental challenge (e.g., lipopolysaccharide (LPS) at 1.25 mg/kg, i.p.)
-
This compound + Experimental challenge
-
-
Endpoint: Animals are euthanized at a specified time point (e.g., 1.5 hours) after treatment, and tissues of interest (e.g., jejunum) are collected for analysis.
Example In Vitro Protocol: Use of this compound in Bovine Granulosa Cell Culture
This protocol is adapted from studies examining the effect of this compound on melatonin-mediated responses in bovine granulosa cells.
-
Cell Culture: Bovine granulosa cells are isolated from ovarian follicles and cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 0.01 M). This is further diluted in culture medium to the desired final concentrations (e.g., 10⁻⁵ M and 10⁻⁹ M). The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.2%) and consistent across all treatment groups, including a vehicle control.
-
Experimental Treatment:
-
Pre-treatment: Cells are pre-treated with this compound for a short period (e.g., 30 minutes) before the addition of melatonin.
-
Co-treatment: Melatonin is then added to the culture medium, and the cells are incubated for the desired experimental duration (e.g., 48 hours).
-
-
Analysis: After incubation, cells can be harvested for various analyses, such as RNA extraction for gene expression studies (e.g., qPCR for StAR, CYP19A1), protein analysis (e.g., Western blot for apoptosis markers like Bcl2, Bax), or analysis of the culture medium for hormone secretion (e.g., progesterone, estradiol).
Visualizations
Caption: Canonical Melatonin Signaling and this compound Antagonism.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
Technical Support Center: Improving the In Vivo Bioavailability of Luzindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Luzindole, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for in vivo use?
A1: this compound (N-acetyl-2-benzyltryptamine) is a selective antagonist of melatonin receptors, with a higher affinity for the MT2 receptor subtype than the MT1 subtype.[1][2] The primary challenge for its in vivo application, particularly through oral administration, is its low aqueous solubility, which can lead to poor absorption, low bioavailability, and high variability in experimental results.[3][4]
Q2: What are the common administration routes for this compound in animal studies?
A2: In published research, the most common route of administration for this compound in animal studies is intraperitoneal (i.p.) injection.[5] This route bypasses the gastrointestinal tract and first-pass metabolism, ensuring more direct systemic exposure. Oral administration has been investigated, but often requires specialized formulations to overcome solubility issues.
Q3: What solvents and vehicles can be used to dissolve this compound for in vivo administration?
A3: this compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). For in vivo use, it is often first dissolved in a minimal amount of an organic solvent and then diluted with a vehicle to minimize toxicity. Common vehicles include:
-
Saline or Phosphate-Buffered Saline (PBS): Often used for i.p. injections after initial dissolution in a small volume of ethanol or DMSO.
-
Corn oil: Can be used as a vehicle for lipophilic compounds like this compound, particularly for subcutaneous or oral administration.
-
Carboxymethylcellulose (CMC-Na) suspension: A homogeneous suspension can be prepared for oral administration.
It is critical to perform vehicle-controlled studies to ensure that the observed effects are due to this compound and not the vehicle itself.
Troubleshooting Guide: Low Bioavailability of this compound
This guide addresses common issues related to the low in vivo bioavailability of this compound and provides potential solutions and optimization strategies.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility: this compound is a lipophilic compound with limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption. | Formulation Enhancement: • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate. • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption. • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility. |
| First-pass metabolism: Significant metabolism in the gut wall and liver before reaching systemic circulation can reduce bioavailability. | Route of Administration: • Consider parenteral routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism for initial efficacy studies. Formulation to Bypass Metabolism: • Lymphatic targeting formulations (e.g., certain lipid-based systems) can partially bypass the liver. | |
| Precipitation of this compound upon injection. | Poor solubility of the formulation in physiological fluids. | Optimize Vehicle Composition: • Increase the concentration of co-solvents (e.g., ethanol, DMSO) if toxicity allows. • Use a surfactant to improve solubility and stability. • For i.v. administration, consider microemulsions or nanosuspensions. |
| Inconsistent results between experimental animals. | Variability in absorption due to physiological factors (e.g., fed vs. fasted state). | Standardize Experimental Conditions: • Administer this compound at the same time of day for all animals. • Standardize the feeding schedule (e.g., fasting overnight before administration) to reduce variability in gastrointestinal conditions. |
| Difficulty in detecting this compound in plasma samples. | Low plasma concentrations below the limit of quantification (LOQ) of the analytical method. | Optimize Analytical Method: • Develop a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification. • Optimize the sample extraction procedure to concentrate the analyte. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of this compound for i.p. administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
For a final dose of 10 mg/kg in a 25 g mouse (requiring 0.25 mg of this compound), calculate the volume of the stock solution needed (e.g., 25 µL of a 10 mg/mL stock).
-
Dilute the calculated volume of the this compound stock solution with sterile saline to the final injection volume (e.g., dilute 25 µL of stock into 175 µL of saline for a total volume of 200 µL). The final DMSO concentration should be kept low (typically <5%) to minimize toxicity.
-
Vortex the final solution thoroughly before administration.
-
Administer the solution intraperitoneally to the animal.
-
A vehicle control group receiving the same concentration of DMSO in saline should be included in the experiment.
Protocol 2: General In Vivo Bioavailability Study
Objective: To determine the pharmacokinetic profile of a this compound formulation.
Materials:
-
This compound formulation and reference standard
-
Experimental animals (e.g., rats or mice)
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation (e.g., oral gavage or i.p. injection) at a predetermined dose.
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
Visualizations
Signaling Pathways
This compound acts as an antagonist at melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The following diagram illustrates the primary signaling pathways initiated by melatonin binding to these receptors, which this compound would inhibit.
Caption: Melatonin receptor signaling pathways antagonized by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating strategies to improve the in vivo bioavailability of this compound.
Caption: Workflow for improving this compound's in vivo bioavailability.
Logical Relationship
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its resulting in vivo bioavailability, highlighting key intervention points.
Caption: Factors limiting this compound bioavailability and intervention points.
References
- 1. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
how to confirm Luzindole activity in a new experimental setup
This guide provides researchers, scientists, and drug development professionals with essential information for confirming the activity of Luzindole, a melatonin receptor antagonist, in a new experimental setup. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as N-0774 or N-acetyl-2-benzyltryptamine) is a competitive antagonist of melatonin receptors.[1] It exhibits selectivity for the MT2 receptor subtype over the MT1 receptor.[1][2] Its primary action is to block the effects of melatonin or other melatonin receptor agonists by competing for the same binding sites on these receptors.
Q2: What are the optimal solvent and storage conditions for this compound?
A2: this compound is soluble in ethanol and Dimethyl Sulfoxide (DMSO) up to 100 mM. For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, it may be kept at room temperature. It is advisable to prepare fresh dilutions for experiments from a stock solution.
Q3: What are typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. Common concentrations range from the nanomolar to the micromolar range. For instance, studies have used concentrations from 10⁻⁹ M to 10⁻⁵ M. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I be sure that the observed effects are due to melatonin receptor antagonism and not off-target effects?
A4: To confirm specificity, it is crucial to include proper controls in your experiment. A key experiment is to demonstrate that this compound can block a known melatonin-induced effect. For example, if melatonin inhibits a cellular process, co-treatment with this compound should reverse this inhibition. Additionally, including a negative control (vehicle) and a positive control (melatonin) is essential. Some studies have noted that this compound may have effects independent of melatonin receptors, so careful interpretation of results is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound. | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the melatonin receptors in your system. 2. Solubility/Stability Issues: this compound may not be fully dissolved or may have degraded. 3. Low or Absent Receptor Expression: The experimental system (e.g., cell line) may not express melatonin receptors at a sufficient level. 4. Inactive Compound: The batch of this compound may be inactive. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Ensure proper dissolution in a suitable solvent like DMSO or ethanol and prepare fresh solutions. 3. Verify the expression of MT1 and MT2 receptors in your experimental model using techniques like qRT-PCR or Western blotting. 4. Test the activity of the this compound batch in a well-established positive control assay. |
| This compound shows an effect in the absence of a melatonin agonist. | 1. Inverse Agonist Activity: In some systems, antagonists can have intrinsic activity, acting as inverse agonists. 2. Off-Target Effects: this compound might be interacting with other cellular targets. 3. Basal Melatonin Activity: If using primary cells or in vivo models, there might be endogenous melatonin production. | 1. Carefully characterize the nature of the observed effect. 2. Review literature for known off-target effects of this compound and consider using another melatonin antagonist with a different chemical structure for comparison. 3. In cell culture, use charcoal-stripped serum to minimize the presence of hormones. For in vivo studies, consider experimental designs that account for the light-dark cycle and endogenous melatonin rhythms. |
| Inconsistent results between experiments. | 1. Variability in Experimental Conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to different outcomes. 2. DMSO Concentration: High concentrations of the solvent DMSO can have independent cellular effects. | 1. Standardize all experimental parameters and perform multiple biological replicates. 2. Ensure the final DMSO concentration is consistent across all experimental groups and is at a non-toxic level (typically below 0.5%). |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for melatonin receptors reported in various studies. These values can serve as a reference for expected activity.
| Parameter | Receptor | Value | Species | Reference |
| Ki | MT1 | 158 nM | Human | |
| MT2 | 10.2 nM | Human | ||
| MEL-1A | 603 nM | - | ||
| MEL-1B | 45 nM | - | ||
| IC50 | Melatonin Receptors | 1 µM | - | |
| Melatonin-induced pigment aggregation | 2.1 µM | - |
Experimental Protocols
Protocol 1: In Vitro Confirmation of this compound Activity using a cAMP Assay
This protocol is designed to confirm that this compound can antagonize the melatonin-induced inhibition of cyclic AMP (cAMP) production, a hallmark of MT1 and MT2 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing MT1 or MT2 receptors in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free media to various concentrations (e.g., 1 nM to 10 µM).
-
Remove the culture medium from the cells and add the media containing different concentrations of this compound.
-
Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the cells for 30 minutes at 37°C.
-
-
Stimulation with Melatonin and Forskolin:
-
Prepare a solution of melatonin and a cAMP-inducing agent like forskolin in serum-free media. The concentration of melatonin should be at its EC50 for cAMP inhibition in your cell line, and the forskolin concentration should be sufficient to induce a robust cAMP signal.
-
Add the melatonin/forskolin solution to the wells, including the control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the this compound concentration.
-
A successful experiment will show that as the concentration of this compound increases, the inhibitory effect of melatonin on forskolin-stimulated cAMP production is reversed.
-
Protocol 2: Validating this compound's Effect on a Downstream Functional Endpoint
This protocol outlines a general approach to confirm this compound's activity by measuring its ability to block a known functional response to melatonin, such as changes in gene expression or cell viability.
Methodology:
-
Experimental Setup:
-
Culture your cells or prepare your experimental model.
-
Design your experimental groups:
-
Vehicle Control (e.g., DMSO)
-
Melatonin alone
-
This compound alone (at various concentrations)
-
Melatonin in combination with this compound (at various concentrations)
-
-
-
Treatment:
-
Treat the cells/model system with the respective compounds for a duration appropriate to observe the desired downstream effect (e.g., 24-48 hours for gene expression or cell viability changes).
-
-
Endpoint Measurement:
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of genes known to be regulated by melatonin (e.g., StAR, CYP19A1).
-
Cell Viability/Apoptosis: Use assays like MTT, or measure markers of apoptosis such as caspase-3 activity or the expression of Bcl-2 family proteins.
-
Hormone Secretion: Collect the culture medium and measure the concentration of secreted hormones (e.g., progesterone, estradiol) using ELISA kits.
-
-
Data Analysis:
-
Compare the results from the different treatment groups.
-
If this compound is active, it should reverse the effects observed with melatonin treatment alone. For example, if melatonin decreases the expression of a particular gene, co-treatment with this compound should bring the expression level closer to that of the vehicle control.
-
Visualizations
References
Technical Support Center: Luzindole Dosage and Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Luzindole, a selective melatonin receptor antagonist, in animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as N-0774 or N-acetyl-2-benzyltryptamine) is a research chemical that acts as a selective antagonist for melatonin receptors.[1] It has a higher affinity for the MT2 receptor subtype compared to the MT1 receptor subtype.[1][2][3][4] Specifically, its affinity for the human MT2 receptor is approximately 11 to 25 times greater than for the MT1 receptor. This selectivity allows researchers to investigate the specific roles of the MT2 receptor in various physiological processes. In animal studies, this compound has been used to study circadian rhythms, antidepressant-like effects, and immune responses.
Q2: How does this compound affect the melatonin signaling pathway?
A2: Melatonin, primarily synthesized by the pineal gland, exerts its effects by binding to MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). This binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by competitively blocking these receptors (with a preference for MT2), prevents melatonin from binding and initiating this downstream signaling cascade. This blockade can disrupt the normal physiological effects of melatonin.
Q3: Are there established dosages of this compound for different animal strains?
A3: Yes, various studies have reported effective dosages of this compound in different rodent strains. However, the optimal dose can vary significantly based on the research question, the specific strain, and the administration route. Below is a summary of dosages used in published research.
| Animal Strain | Dosage | Route of Administration | Experimental Context | Reference |
| Swiss Mice | 0.35 mg/kg | Intraperitoneal (i.p.) | Jejunal inflammation study | |
| (SJL X PL/J) F1 Mice | 30 mg/kg | Intraperitoneal (i.p.) | Experimental autoimmune encephalomyelitis (EAE) | |
| C57BL/6J Mice | 10 mg/kg, 30 mg/kg | Intraperitoneal (i.p.) | Antidepressant-like activity, immune response | |
| BALB/c Mice | 40 mg/kg | Intraperitoneal (i.p.) | Acute hepatitis model | |
| Rats (unspecified) | 1 µM to 1 mM (in vitro) | N/A (cultured cells) | K+ channel inhibition in cerebellar granule cells |
Troubleshooting Guide
Problem 1: I am using a different mouse strain than what is published. How should I adjust the this compound dosage?
Solution:
Direct dose conversion between different strains of the same species is not well-established and can be complex due to potential variations in metabolism and receptor density. The principle of allometric scaling, which is used for dose conversion between different species based on body surface area, is generally not recommended for adjustments within the same species.
Recommended Approach:
-
Literature Review: Start with a dose that has been reported to be effective in a closely related strain for a similar experimental outcome.
-
Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose for your specific strain and experimental conditions. This involves testing a range of doses (e.g., a dose-response curve) to identify the one that produces the desired effect with minimal toxicity.
-
Monitor for Effects: Closely observe the animals for both the expected pharmacological effects and any signs of adverse reactions.
Problem 2: I am not observing the expected antagonist effect of this compound in my experiment.
Solution:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Administration: The dose may be too low for your specific animal strain or experimental model. The route of administration and the timing of administration relative to the experimental endpoint are also critical. For instance, some studies administer this compound 30 minutes before the experimental procedure or challenge. The anti-immobility effect of this compound has been shown to be time-dependent, with a maximal effect at 60 minutes post-administration.
-
Compound Stability and Solubility: Ensure that the this compound solution is prepared correctly and has not degraded. This compound is soluble in DMSO and ethanol. For in vivo use, it is often dissolved in a minimal amount of ethanol and then diluted with a vehicle like saline or corn oil. Stock solutions should be stored appropriately, typically at -20°C for up to a month or -80°C for up to six months.
-
Biological Factors: Consider the biological context. For example, the antidepressant-like effects of this compound have been observed to be more pronounced at midnight compared to noon, which may be related to endogenous melatonin levels. Additionally, some research suggests that in certain cell types or conditions, this compound may have effects that are not mediated by melatonin receptors.
Problem 3: How do I prepare this compound for intraperitoneal (i.p.) injection in mice?
Solution:
A common method for preparing this compound for i.p. injection is as follows. This is a general guideline, and the specific concentrations may need to be adjusted based on your target dose.
Experimental Protocol: Preparation of this compound for Injection
-
Dissolution: Dissolve the required amount of this compound powder in a minimal volume of a suitable solvent, such as 95% ethanol or DMSO.
-
Dilution: Further dilute the solution with a vehicle to the final desired concentration. Common vehicles include phosphate-buffered saline (PBS) or corn oil. For example, a final ethanol concentration of around 0.1% in the injection solution is often used.
-
Homogenization: Ensure the final solution is well-mixed. For suspensions, such as with carboxymethylcellulose sodium (CMC-Na), ensure it is homogeneous before administration.
-
Administration: Administer the solution via intraperitoneal injection at the calculated volume based on the animal's body weight.
General Recommendations for Dosing Across Different Species
While this guide focuses on adjusting dosages between strains, it is important to understand the principles of dose conversion between different species. This is often necessary when extrapolating preclinical data from animal models to humans. The most common method is allometric scaling, which uses the body surface area (BSA) to estimate the equivalent dose.
The formula for calculating the Human Equivalent Dose (HED) from an animal dose is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Km Factors for Different Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
| Human | 60 | 1.62 | 37 |
Data sourced from FDA guidelines and related publications.
Example Calculation:
To convert a 10 mg/kg dose from a rat to a mouse:
Mouse Dose (mg/kg) = 10 mg/kg (Rat Dose) x (6 (Rat Km) / 3 (Mouse Km)) = 20 mg/kg
This demonstrates that smaller animals generally require a higher dose on a mg/kg basis due to their higher metabolic rate. This principle underscores the importance of careful dose selection when transitioning between animal models of different sizes.
References
Technical Support Center: Luzindole Administration via Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for administering Luzindole via oral gavage.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in administering this compound via oral gavage?
The primary challenge in administering this compound via oral gavage stems from its poor aqueous solubility. This compound is practically insoluble in water, which necessitates its formulation as a suspension for oral delivery.[1] Key challenges include:
-
Achieving a uniform and stable suspension: Ensuring that the this compound particles are evenly distributed throughout the vehicle is crucial for accurate dosing. Poorly formulated suspensions can lead to dose variability between animals.
-
Preventing aggregation and settling: this compound particles may clump together or settle out of the suspension over time, leading to inaccurate dosing and potential clogging of the gavage needle.
-
Vehicle selection: Choosing an appropriate vehicle that is non-toxic to the animals and effectively suspends the drug is critical.
-
Dose accuracy: The viscosity of the suspension and the potential for the compound to adhere to the syringe and gavage needle can impact the accuracy of the administered dose.
Q2: What are the recommended vehicles for preparing this compound for oral gavage?
Given this compound's insolubility in water, several vehicles can be used to prepare a suspension suitable for oral gavage. Common choices for poorly water-soluble compounds include:
-
Aqueous suspensions with suspending agents:
-
Carboxymethylcellulose sodium (CMC-Na): A 0.5% to 1% (w/v) solution of CMC-Na in sterile water or saline is a widely used vehicle to increase viscosity and keep the drug particles suspended.
-
Methylcellulose: A 0.5% solution of methylcellulose is another common suspending agent.
-
-
Addition of a surfactant: To improve the wettability of the this compound powder and prevent aggregation, a small amount of a non-ionic surfactant, such as Tween 80 (e.g., at 0.1-0.5%), can be added to the aqueous vehicle.
-
Oil-based vehicles: For some applications, an oil-based vehicle like corn oil can be used. A formulation for injection has been described as 5% DMSO in corn oil, which could be adapted for oral administration, though a homogeneous suspension in CMC-Na is also a recommended option.
Q3: What is the solubility of this compound in common solvents?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is insoluble in water.[1][2][3] This property is central to the challenges of oral gavage administration.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥68.8 mg/mL | [1] |
| Ethanol | ≥88.2 mg/mL | |
| Water | Insoluble |
Table 2: Recommended Vehicle Compositions for Oral Gavage of Poorly Soluble Compounds
| Vehicle Component | Concentration Range | Purpose |
| Carboxymethylcellulose sodium (CMC-Na) | 0.5% - 1.0% (w/v) | Suspending agent |
| Methylcellulose | 0.5% (w/v) | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.1% - 0.5% (v/v) | Wetting agent/surfactant |
| DMSO | <10% (v/v) | Co-solvent (use with caution) |
Experimental Protocols
Protocol for Preparation of this compound Suspension in 0.5% CMC-Na for Oral Gavage
This protocol provides a step-by-step guide for preparing a 10 mg/mL suspension of this compound. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC-Na, low viscosity)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or bottle
-
Calibrated balance
-
Spatula
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na powder.
-
In a sterile beaker, heat approximately 50 mL of sterile, deionized water to 60-70°C.
-
Add the CMC-Na powder to the hot water while continuously stirring with a sterile magnetic stir bar. Stir until the powder is fully dispersed.
-
Add 50 mL of cold sterile, deionized water to bring the total volume to 100 mL.
-
Continue stirring in a cold water bath until the solution becomes clear and viscous. It is recommended to let the solution hydrate for several hours or overnight at 4°C to ensure full dissolution.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg of this compound powder.
-
Transfer the weighed this compound powder into a sterile glass vial.
-
Optional but recommended: To improve wettability, add a very small volume of the prepared CMC-Na vehicle (or a vehicle containing a surfactant like Tween 80) to the this compound powder to create a paste. Mix thoroughly with a sterile spatula.
-
Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Administration:
-
Before each animal is dosed, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee uniform particle distribution.
-
Use an appropriately sized oral gavage needle (e.g., 20-22 gauge for mice) with a ball tip to prevent injury.
-
Administer the suspension slowly to the animal.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to suspend/clumping | Poor wettability of the hydrophobic powder. | 1. Add a small amount (0.1-0.5%) of a non-ionic surfactant like Tween 80 to the CMC-Na vehicle. 2. Create a paste with a small amount of the vehicle before adding the full volume. 3. Use a homogenizer or sonicator briefly to break up clumps (use with caution to avoid heating the sample). |
| Suspension settles quickly | Insufficient viscosity of the vehicle. Inadequate dispersion of particles. | 1. Increase the concentration of the suspending agent (e.g., from 0.5% to 1% CMC-Na). 2. Ensure the suspension is continuously stirred until just before drawing it into the syringe for each animal. |
| Gavage needle clogs | Particle aggregation. Suspension is too concentrated or viscous. | 1. Ensure a uniform, fine suspension is achieved through proper mixing. 2. Consider using a slightly larger gauge gavage needle if appropriate for the animal's size. 3. If the suspension is too viscous, you may need to adjust the concentration of the suspending agent. |
| Inconsistent results between animals | Non-homogeneous suspension leading to dose variability. | 1. Always vortex or stir the stock suspension immediately before drawing each dose. 2. Prepare the suspension fresh daily to avoid changes in its physical properties over time. 3. Ensure your animal handling and gavage technique is consistent. |
| Animal distress during or after gavage | Incorrect gavage technique (e.g., tracheal insertion, esophageal injury). Aspiration of the suspension. | 1. Ensure proper training in oral gavage techniques. 2. Use a flexible, ball-tipped gavage needle. 3. Administer the suspension slowly and do not force the needle. 4. Monitor the animal for any signs of respiratory distress after the procedure. |
Visualizations
Caption: Workflow for this compound oral gavage preparation and administration.
Caption: this compound blocks melatonin from activating MT1/MT2 receptors.
References
Validation & Comparative
A Comparative Guide to Melatonin Receptor Antagonists: Luzindole vs. Prazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two compounds, Luzindole and prazosin, which have been investigated in the context of melatonin receptor antagonism. While this compound is a well-established melatonin receptor antagonist, prazosin's role is less direct and warrants careful consideration of the available evidence. This document aims to clarify their mechanisms of action, binding affinities, and functional effects, supported by experimental data, to aid in the selection of appropriate pharmacological tools for research and drug development.
Executive Summary
This compound is a competitive antagonist with a clear selectivity for the MT2 melatonin receptor over the MT1 subtype. Its mechanism of action and binding kinetics have been extensively characterized. In contrast, prazosin is a potent and selective alpha-1 adrenergic receptor antagonist. While some historical literature links prazosin to melatonin-related pathways, direct evidence of its binding to and antagonism of MT1 and MT2 receptors is lacking in the current scientific literature. Functional studies directly comparing the two compounds have demonstrated that this compound effectively antagonizes melatonin-induced effects, whereas prazosin does not. Therefore, for specific antagonism of MT1 and MT2 receptors, this compound is the appropriate pharmacological tool.
Data Presentation: Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for human MT1 and MT2 melatonin receptors. No reliable Ki values for prazosin at MT1 and MT2 receptors have been reported in the peer-reviewed literature, reflecting its primary action at adrenergic receptors.
| Compound | Receptor | Binding Affinity (Ki) in nM | Selectivity (MT1/MT2) |
| This compound | MT1 | 158 - 179[1] | ~15-25 fold for MT2 |
| MT2 | 7.3 - 10.2[1] | ||
| Prazosin | MT1 | Not Reported | Not Applicable |
| MT2 | Not Reported | Not Applicable |
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at both MT1 and MT2 melatonin receptors. This means it binds to the same site as melatonin but does not activate the receptor, thereby blocking the downstream signaling cascades initiated by melatonin. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Prazosin , on the other hand, is a potent antagonist of alpha-1 adrenergic receptors[2]. Its effects on the central nervous system, particularly in the context of sleep and nightmares, are attributed to the blockade of these adrenergic receptors, not to direct melatonin receptor antagonism. While some older studies referred to prazosin as an antagonist at a putative "MT3" or "ML2" melatonin binding site, this classification is not aligned with the current understanding of the cloned MT1 and MT2 receptors.
Below are diagrams illustrating the signaling pathways of MT1 and MT2 receptors and a conceptual workflow for evaluating receptor antagonism.
Experimental Protocols
A key experiment to determine the binding affinity of a compound for a receptor is the radioligand binding assay. Below is a generalized protocol for a competition binding assay to determine the Ki of a test compound (e.g., this compound or prazosin) for melatonin receptors.
Objective: To determine the binding affinity (Ki) of a test compound for MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: [125I]-iodomelatonin.
-
Test compound (this compound or prazosin) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of [125I]-iodomelatonin, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled melatonin to determine non-specific binding.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Luzindole vs. 4-P-PDOT: A Comparative Guide to MT2 Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
The study of melatonin receptor signaling, crucial for regulating circadian rhythms, sleep, and various other physiological processes, relies on specific pharmacological tools. Among these, selective antagonists for the melatonin type 2 (MT2) receptor are indispensable for elucidating its distinct physiological roles from the closely related MT1 receptor. Luzindole and 4-phenyl-2-propionamidotetralin (4-P-PDOT) are two of the most widely utilized antagonists in this field. This guide provides an objective, data-driven comparison of their performance as MT2 selective antagonists, detailing their binding affinities, functional activities, and the experimental protocols used for their characterization.
Comparative Analysis: Selectivity and Functional Profile
This compound is a well-established melatonin receptor antagonist that exhibits a moderate preference for the MT2 receptor over the MT1 receptor. While often used to probe MT2 function, its description as "nonselective" in some contexts is due to its significant affinity for the MT1 receptor at higher concentrations[1][2]. Data indicates its affinity for MT2 is approximately 11- to 25-fold higher than for MT1[1][3].
4-P-PDOT, on the other hand, was developed as a more highly selective MT2 receptor antagonist. Experimental data consistently demonstrate its potent and selective binding to the MT2 receptor, with selectivity ratios ranging from 60-fold to over 1,300-fold compared to the MT1 receptor[1]. This makes 4-P-PDOT a more precise tool for isolating MT2 receptor-mediated effects, particularly in systems where both receptor subtypes are present.
A critical point of differentiation lies in their functional activity. While both are primarily classified as antagonists, some studies have revealed complexities in their pharmacological profiles. This compound generally behaves as a competitive antagonist at both receptors. However, 4-P-PDOT has been shown to act as a partial agonist at the human MT2 receptor in certain functional assays, such as those measuring cAMP inhibition or [35S]-GTPγS binding. This partial agonism is an important consideration for researchers, as it may confound the interpretation of results in experiments designed to study pure antagonism.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and 4-P-PDOT at human MT1 and MT2 receptors. Data is compiled from studies using recombinant expression systems to ensure comparability.
Table 1: Comparative Binding Affinities (Ki)
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity Ratio (MT1 Ki / MT2 Ki) |
| This compound | 179 | 7.3 | ~24.5 |
| 4-P-PDOT | >10,000 | 0.45 | >22,000 |
Note: Ki values can vary between different studies and experimental conditions. The values presented are representative examples.
Table 2: Comparative Functional Data
| Compound | Receptor | Assay Type | Functional Parameter | Value |
| This compound | MT1 | cAMP Inhibition | pA2 | 5.75 |
| MT2 | cAMP Inhibition | pA2 | 7.64 | |
| 4-P-PDOT | MT1 | cAMP Inhibition | No antagonist/agonist activity observed | - |
| MT2 | cAMP Inhibition | pEC50 (Agonist activity) | 8.72 | |
| MT2 | [35S]-GTPγS Binding | Partial Agonist (37% intrinsic activity) | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC50 is the negative logarithm of the molar concentration of a ligand that produces 50% of the maximum possible response for that ligand.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for both MT1 and MT2 receptors involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and 4-P-PDOT act by blocking melatonin's ability to initiate this cascade.
A typical workflow for characterizing these antagonists involves both binding and functional assays to determine their affinity and efficacy.
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound (this compound or 4-P-PDOT) for the MT2 receptor by measuring how effectively it competes with a radiolabeled ligand for binding.
-
Objective: To determine the inhibitory constant (Ki) of this compound and 4-P-PDOT for the MT2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human MT2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Test Compounds: this compound, 4-P-PDOT.
-
Non-specific binding control: Melatonin (high concentration, e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
-
Procedure:
-
In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).
-
Add increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add the radioligand 2-[¹²⁵I]-iodomelatonin at a single concentration near its Kd (e.g., 100 pM).
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled melatonin.
-
Incubate the plate for 60-120 minutes at 37°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the GF/B filters, followed by several washes with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: cAMP Functional Assay
This assay measures the ability of an antagonist to block the melatonin-induced inhibition of cAMP production, providing a measure of its functional potency (pA2). It can also reveal any agonist activity of the test compound.
-
Objective: To determine the functional potency of this compound and 4-P-PDOT as MT2 antagonists.
-
Materials:
-
Whole cells stably expressing the human MT2 receptor (e.g., HEK293 or CHO cells).
-
Melatonin (agonist).
-
Test Compounds: this compound, 4-P-PDOT.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
-
-
Procedure:
-
Plate the MT2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound or 4-P-PDOT) for 15-30 minutes. To test for agonist activity, a set of wells is treated with the antagonist alone.
-
Add a fixed concentration of melatonin (typically its EC80) to the antagonist-treated wells.
-
Simultaneously, stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Generate a concentration-response curve for melatonin in the absence and presence of different concentrations of the antagonist.
-
The antagonist will cause a rightward shift in the melatonin concentration-response curve.
-
Perform a Schild regression analysis on the data to calculate the pA2 value. A Schild slope not significantly different from unity is indicative of competitive antagonism.
-
For wells treated with the antagonist alone, a decrease in forskolin-stimulated cAMP indicates agonist activity. This can be quantified to determine an EC50 and intrinsic activity relative to melatonin.
-
Conclusion
Both this compound and 4-P-PDOT are valuable tools for investigating MT2 receptor pharmacology.
-
This compound serves as a useful, albeit moderately selective, MT2 antagonist. Its lower selectivity means that at concentrations required to fully block MT2 receptors, off-target effects at MT1 receptors are possible and should be considered.
-
4-P-PDOT offers significantly higher selectivity for the MT2 receptor, making it the preferred choice for experiments requiring precise discrimination between MT1 and MT2 signaling pathways. However, researchers must be aware of its potential for partial agonism at the MT2 receptor, which could influence experimental outcomes depending on the specific signaling pathway and cell system being studied.
The choice between this compound and 4-P-PDOT should be guided by the specific requirements of the experiment, including the desired level of selectivity and the tolerance for potential partial agonist activity. Validation of antagonist action in the specific experimental system is always recommended.
References
A Comparative Analysis of Luzindole and Other Melatonin Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Luzindole and other melatonin antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these pharmacological tools.
Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Its effects are mediated through the activation of two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. The development and characterization of selective antagonists for these receptors are paramount for elucidating the specific roles of each receptor subtype and for the development of novel therapeutics for sleep disorders, mood disorders, and other conditions. This guide offers a comparative analysis of this compound, a well-characterized melatonin antagonist, with other notable antagonists, focusing on their receptor binding affinities, functional activities, and the experimental protocols used for their characterization.
Comparative Analysis of Melatonin Antagonist Binding Affinities
The affinity of an antagonist for its receptor is a critical parameter that dictates its potency and potential for off-target effects. The binding affinities of several key melatonin antagonists for the human MT1 and MT2 receptors, expressed as inhibition constants (Ki), are summarized in the table below. This data has been compiled from various radioligand binding assays.
| Antagonist | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |
| This compound | 158 - 179 | 7.3 - 10.2 | ~15-25 fold for MT2 |
| 4-P-PDOT | >10,000 | ~10 | >300 fold for MT2 |
| Prazosin | - | - | Primarily an α1-adrenergic antagonist; limited data on direct MT1/MT2 binding |
| S-22153 | 8.6 - 16.3 | 4.6 - 8.2 | ~1.5-2 fold for MT2 |
| DH 97 | ~890 | 9.3 | ~95 fold for MT2 |
| GR128107 | ~2,500 | 25 | ~100 fold for MT2 |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptors.
This compound exhibits a moderate preference for the MT2 receptor over the MT1 receptor.[1] In contrast, 4-phenyl-2-propionamidotetralin (4-P-PDOT) is a highly selective MT2 receptor antagonist, with over 300-fold greater affinity for MT2 compared to MT1.[2] Prazosin is primarily known as an antagonist of α1-adrenergic receptors and its direct interaction with melatonin receptors is not well-established.[3][4] S-22153 is a potent, non-selective melatonin receptor antagonist with slightly higher affinity for MT2. DH 97 and GR128107 are also selective MT2 antagonists.
Melatonin Receptor Signaling Pathways
Both MT1 and MT2 receptors are primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by melatonin, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP-responsive element-binding protein (CREB), thereby influencing gene expression and cellular function. While both receptors share this primary signaling pathway, some studies suggest they can also couple to other G proteins and activate alternative signaling cascades, contributing to the diverse physiological effects of melatonin.
Experimental Protocols
The characterization of melatonin antagonists relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used to determine the binding affinity and functional activity of these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to MT1 or MT2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control: High concentration of unlabeled melatonin (e.g., 1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay (HTRF)
This functional assay measures the ability of an antagonist to block the melatonin-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of a melatonin antagonist.
Materials:
-
Cells stably co-expressing a melatonin receptor (MT1 or MT2) and a cAMP-sensitive biosensor (e.g., GloSensor).
-
Forskolin (an adenylyl cyclase activator).
-
Melatonin.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Assay buffer or cell culture medium.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of melatonin (typically its EC80) and forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period (e.g., 15-30 minutes), lyse the cells and add the detection reagents for the cAMP assay (e.g., for HTRF, this would involve adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Measurement: Read the plate on a luminometer or a time-resolved fluorescence reader.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the signal as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the melatonin-induced response.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for characterizing a novel melatonin antagonist and the logical relationship of the key experimental stages.
This guide provides a foundational understanding for the comparative analysis of this compound and other melatonin antagonists. The selection of an appropriate antagonist for a specific research application will depend on the desired selectivity profile and the experimental context. The detailed protocols and workflows presented herein are intended to aid researchers in the rigorous characterization of these important pharmacological tools.
References
Luzindole's Antidepressant Potential: A Comparative Analysis of Preclinical Evidence
For Immediate Release
[City, State] – Emerging preclinical research has identified Luzindole, a selective melatonin receptor antagonist, as a compound with notable antidepressant-like properties. This guide offers a comprehensive comparison of this compound's efficacy, supported by experimental data from key studies, to provide researchers, scientists, and drug development professionals with a detailed overview of its potential. The evidence to date strongly suggests that this compound's effects are mediated through the blockade of the MT2 melatonin receptor subtype.
Comparative Efficacy in Preclinical Models
This compound has been primarily evaluated using the forced swim test (FST), a standard behavioral despair model for assessing antidepressant efficacy in rodents. The primary endpoint in this test is the duration of immobility, with a reduction indicating an antidepressant-like effect.
A pivotal study demonstrated that this compound administered intraperitoneally (i.p.) at a dose of 30 mg/kg significantly decreased immobility time in wild-type (WT) C3H/HeN mice.[1] This effect was observed during both the light and dark phases of the circadian cycle.[1] To elucidate the specific receptor involvement, the study utilized knockout (KO) mouse models. The antidepressant-like effect of this compound persisted in mice lacking the MT1 melatonin receptor (MT1KO), but was completely absent in mice lacking the MT2 melatonin receptor (MT2KO).[1][2] This strongly indicates that the antidepressant action of this compound is mediated by the blockade of MT2 receptors.
Another study investigated the dose-dependent and time-dependent effects of this compound in the C3H/HeN mouse model.[3] It was found that a 30 mg/kg i.p. dose of this compound reduced immobility in a dose-dependent manner, with a more pronounced effect at midnight (a 60% reduction) compared to noon (a 39% reduction), which aligns with the natural fluctuations of endogenous melatonin levels. The maximal anti-immobility effect was observed 60 minutes after administration. Furthermore, the antidepressant-like effect of this compound was prevented by the co-administration of melatonin, further supporting the mechanism of melatonin receptor antagonism. Interestingly, this compound did not alter immobility time in mouse strains that do not produce melatonin, such as the C57BL/6J and albino ND/4 mice, suggesting its action is dependent on antagonizing the effects of endogenous melatonin.
While direct comparative studies with conventional antidepressants are limited in the currently available literature, one study investigating the effects of melatonin in a lipopolysaccharide (LPS)-induced depression model in mice included fluoxetine as a positive control. In this model, both melatonin and fluoxetine were able to reverse the depressive-like behaviors induced by LPS. Although this study did not directly compare this compound with fluoxetine, it provides context for the melatonergic system's role in depression and the efficacy of established antidepressants in similar neuroinflammation-based models.
Quantitative Data Summary
| Study Subject | Compound | Dose | Route | Key Finding | Reference |
| Wild-type C3H/HeN mice | This compound | 30 mg/kg | i.p. | Significantly decreased immobility time in the Forced Swim Test. | |
| MT1KO C3H/HeN mice | This compound | 30 mg/kg | i.p. | Significantly decreased immobility time, similar to wild-type mice. | |
| MT2KO C3H/HeN mice | This compound | 30 mg/kg | i.p. | No significant effect on immobility time. | |
| C3H/HeN mice | This compound | 30 mg/kg | i.p. | 39% reduction in immobility at noon; 60% reduction at midnight. | |
| C3H/HeN mice | This compound + Melatonin | 10 mg/kg this compound + 30 mg/kg Melatonin | i.p. | Melatonin prevented the anti-immobility effect of this compound. | |
| C57BL/6J and ND/4 mice | This compound | 30 mg/kg | i.p. | No effect on immobility time. |
Experimental Protocols
Forced Swim Test (FST)
The antidepressant-like effects of this compound were primarily assessed using the forced swim test. The general protocol involved:
-
Animals: Male C3H/HeN, C57BL/6J, and albino ND/4 mice, as well as MT1KO and MT2KO mice on a C3H/HeN background, were used.
-
Drug Administration: this compound was dissolved in a vehicle (the specific vehicle was not always stated but is typically saline or a small percentage of a solvent like DMSO) and administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 30 mg/kg.
-
Test Procedure: Mice were placed individually in a cylinder filled with water (25°C) from which they could not escape. The total duration of the test was typically 6 minutes, with the duration of immobility (defined as the time the mouse spent floating passively, making only minimal movements to keep its head above water) recorded during the final 4 minutes of the test.
-
Timing: Experiments were often conducted at different times of the day (e.g., noon and midnight) to account for the circadian rhythm of melatonin.
Signaling Pathways and Mechanisms of Action
The antidepressant effect of this compound is attributed to its antagonism of the MT2 melatonin receptor. Melatonin, upon binding to its receptors (MT1 and MT2), initiates a cascade of intracellular signaling events. This compound, by blocking the MT2 receptor, prevents these downstream effects. While the precise downstream signaling pathways linked to the antidepressant effect of MT2 receptor blockade are still under investigation, it is known that melatonin receptors are G-protein coupled receptors that can influence cyclic adenosine monophosphate (cAMP) levels and other second messenger systems.
Caption: Proposed signaling pathway of this compound's antidepressant-like effect.
Experimental Workflow
The typical experimental workflow to assess the antidepressant-like effects of this compound is as follows:
Caption: Experimental workflow for evaluating this compound in the Forced Swim Test.
Conclusion
The available preclinical data provides a strong foundation for the antidepressant potential of this compound. Its mechanism of action via MT2 receptor antagonism presents a novel target for the development of antidepressant therapeutics. Future research should focus on direct, head-to-head comparative studies with established antidepressants across a broader range of behavioral and neurochemical assays. Furthermore, elucidation of the detailed downstream signaling cascades following MT2 receptor blockade will be crucial for a comprehensive understanding of this compound's therapeutic effects and for the identification of potential biomarkers for treatment response.
References
- 1. The antidepressant-like effect of the melatonin receptor ligand this compound in mice during forced swimming requires expression of MT2 but not MT1 melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like activity of the melatonin receptor antagonist, this compound (N-0774), in the mouse behavioral despair test - PubMed [pubmed.ncbi.nlm.nih.gov]
Luzindole: A Comparative Analysis of its Efficacy Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Luzindole, a competitive antagonist of melatonin receptors MT1 and MT2, has garnered significant interest for its potential therapeutic applications in a range of diseases. This guide provides an objective comparison of this compound's efficacy in various preclinical disease models, supported by experimental data and detailed methodologies. We will delve into its performance in models of inflammatory diseases, cancer, and neurodegenerative disorders, offering a comprehensive overview for researchers and drug development professionals.
Inflammatory Disease Models: A Tale of Attenuation
This compound has demonstrated notable efficacy in mitigating inflammatory responses in several preclinical models. Its primary mechanism in this context appears to be the antagonism of melatonin's pro-inflammatory effects.
Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), this compound treatment demonstrated a profound ability to suppress the disease. Mice treated with this compound did not develop EAE after immunization with spinal cord homogenate, a stark contrast to the control group where the disease progressed.[1] This suggests that by blocking melatonin receptors, this compound can inhibit the autoimmune demyelination characteristic of EAE.
Acute Hepatitis
In a murine model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), this compound treatment significantly alleviated liver damage. Key findings include reduced plasma transaminase levels, improved histological scores, and increased survival rates in the this compound-treated mice.[2] The protective effect is attributed to the suppression of pro-inflammatory cytokines TNF-α and IL-6, as well as the inhibition of apoptosis-related caspases.[2]
Jejunal Inflammation
Studies investigating the impact of this compound on intestinal inflammation have shown that acute blockade of endogenous melatonin with this compound can induce early inflammatory changes in the mouse jejunum. This was evidenced by increased expression of inflammatory markers such as IL-1β, TNF-α, and NF-kB.[3][4] These findings highlight the complex role of the melatonin system in maintaining intestinal homeostasis.
Table 1: Efficacy of this compound in Inflammatory Disease Models
| Disease Model | Animal | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Complete suppression of EAE development. | |
| Acute Hepatitis (LPS/D-GalN) | Mouse | Alleviated histological damage, reduced plasma transaminases, improved survival, suppressed TNF-α and IL-6. | |
| Jejunal Inflammation | Mouse | Increased IL-1β, TNF-α, and NF-kB expression. |
Cancer Models: A Modulatory Role in Oncostasis
The role of this compound in cancer is intrinsically linked to the oncostatic properties of melatonin. By antagonizing melatonin receptors, this compound can modulate tumor growth, providing a tool to understand the mechanisms of melatonin's anti-cancer effects.
Mammary Carcinoma
In a rat model of N-methyl-N-nitrosourea (NMU)-induced mammary carcinoma, the group treated with this compound exhibited the highest tumor incidence (42%) compared to the control (33%) and melatonin-treated (17%) groups. Furthermore, the tumor latency was shorter in the this compound group, and the maximum tumor volume was larger compared to the melatonin-treated group. These results suggest that blocking melatonin signaling with this compound can promote mammary tumor development.
Table 2: Efficacy of this compound in Cancer Models
| Disease Model | Animal | Key Findings | Reference |
| Mammary Carcinoma (NMU-induced) | Rat | Increased tumor incidence (42% vs. 33% control), shorter tumor latency, and larger tumor volume compared to melatonin treatment. |
Neurodegenerative Disease Models: An Emerging Area of Investigation
The application of this compound in neurodegenerative disease models is a more recent and less explored area of research. The available data primarily comes from in vitro studies, suggesting a potential role in modulating neuronal signaling pathways implicated in these disorders.
Alzheimer's Disease (In Vitro Model)
In a cell-based model of Alzheimer's disease using PC12 cells treated with amyloid-β (Aβ) 25-35, the antidepressant agomelatine, a melatonin receptor agonist, showed neuroprotective effects. These effects, including the reduction of oxidative stress and tau hyperphosphorylation, were reversed by co-treatment with this compound. This indicates that the neuroprotective actions of agomelatine are mediated through melatonin receptors and that this compound can effectively block this pathway. The study highlighted the involvement of the PTEN/Akt/GSK3β signaling pathway in this process.
Table 3: Efficacy of this compound in a Neurodegenerative Disease Model
| Disease Model | System | Key Findings | Reference |
| Alzheimer's Disease (Aβ-induced) | In Vitro (PC12 cells) | Reversed the neuroprotective effects of agomelatine, suggesting a role for melatonin receptors in neuronal protection. |
It is crucial to note the current lack of in vivo studies investigating the efficacy of this compound in established animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. This represents a significant gap in the understanding of this compound's potential in this therapeutic area.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Female SJL/J mice are immunized subcutaneously with an emulsion of 100 µg of PLP 139-151 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/ml of Mycobacterium tuberculosis H37Ra. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin. Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5. This compound or vehicle is administered daily starting from the day of immunization.
N-methyl-N-nitrosourea (NMU)-Induced Mammary Carcinoma in Rats
Female Sprague-Dawley rats at 50-55 days of age are given a single intraperitoneal injection of NMU at a dose of 50 mg/kg body weight. Animals are palpated for mammary tumors weekly. Tumor latency, incidence, and volume are recorded. Treatment with this compound, melatonin, or vehicle is initiated and continued for the duration of the study.
Lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-Induced Acute Hepatitis in Mice
Male BALB/c mice are injected intraperitoneally with LPS (10 μg/kg) and D-GalN (400 mg/kg). This compound (40 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the LPS/D-GalN challenge. Survival is monitored, and at specified time points, blood and liver tissues are collected for biochemical and histological analysis.
Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway
Caption: Melatonin receptor signaling pathway and the inhibitory action of this compound.
PTEN/Akt/GSK3β Signaling Pathway in the Context of Alzheimer's Disease
Caption: PTEN/Akt/GSK3β pathway in Alzheimer's disease and the modulatory effect of this compound.
Experimental Workflow for Assessing this compound in an Acute Hepatitis Model
Caption: Workflow for evaluating this compound's efficacy in the LPS/D-GalN-induced acute hepatitis model.
References
- 1. The role of melatonin in autoimmune and atopic diseases [aimspress.com]
- 2. This compound attenuates LPS/d-galactosamine-induced acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute blockade of endogenous melatonin by this compound, with or without peripheral LPS injection, induces jejunal inflammation and morphological alterations in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Unraveling Luzindole's Mechanism: A Comparative Guide to its Validation in Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Luzindole's performance against other melatonin receptor antagonists, supported by experimental data from knockout models. We delve into the validation of its mechanism, offering detailed experimental protocols and visual representations of key biological pathways.
This compound (N-acetyl-2-benzyltryptamine) is a well-established, non-selective competitive antagonist of melatonin receptors, exhibiting a higher affinity for the MT2 receptor subtype compared to the MT1 receptor.[1][2] Its utility in dissecting the physiological roles of these receptors has been significantly enhanced through the use of genetic knockout models. This guide will explore the pivotal studies that have validated this compound's mechanism of action, particularly in elucidating the specific contributions of MT1 and MT2 receptors to its pharmacological effects.
Comparison with Alternatives: Dissecting Receptor Specificity
The primary alternatives to this compound for studying melatonin receptor function include selective antagonists such as 4-phenyl-2-propionamidotetralin (4-P-PDOT), which shows a high selectivity for the MT2 receptor.[1] While direct, head-to-head comparative studies of these antagonists in knockout mice are limited, the existing research provides a clear framework for understanding their differential effects.
The validation of this compound's mechanism heavily relies on studies utilizing MT1 (MT1KO) and MT2 (MT2KO) knockout mice. A landmark study investigating the antidepressant-like effects of this compound in the forced swimming test (FST) provides compelling evidence for its MT2-mediated action. In this study, this compound significantly decreased immobility time in wild-type (WT) and MT1KO mice, but had no effect in MT2KO mice, pinpointing the MT2 receptor as the mediator of this specific behavioral response.[3][4]
| Compound | Target Receptor(s) | Validation in Knockout Models | Key Findings in Knockout Studies |
| This compound | MT1/MT2 (non-selective) | Yes (MT1KO and MT2KO mice) | Antidepressant-like effect in the forced swimming test is abolished in MT2KO mice, but not in MT1KO mice, demonstrating MT2-dependent action. |
| 4-P-PDOT | MT2 (selective) | Limited direct comparison with this compound in knockout models for behavioral effects. | Primarily used to pharmacologically dissect the role of MT2. Its high selectivity makes it a valuable tool to complement findings from MT2KO studies. |
Experimental Protocols
To ensure reproducibility and clarity, this section details the methodologies of key experiments cited in the validation of this compound's mechanism.
Forced Swimming Test (FST) in Knockout Mice
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
-
Animals: Adult male and female wild-type (C3H/HeN), MT1KO, and MT2KO mice are used.
-
Apparatus: Mice are placed individually in a transparent Plexiglas cylinder (25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure:
-
Mice are administered either vehicle or this compound (e.g., 30 mg/kg, intraperitoneally) 30 minutes before the test.
-
Each mouse is placed in the water-filled cylinder for a 6-minute session.
-
The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is recorded during the last 4 minutes of the 6-minute session.
-
-
Data Analysis: The total time of immobility is calculated and compared between the different genotypes and treatment groups using statistical methods like ANOVA.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by melatonin binding to MT1 and MT2 receptors. These G-protein coupled receptors (GPCRs) are primarily coupled to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The diagram below illustrates the canonical signaling pathway of melatonin receptors that is inhibited by this compound.
Experimental Workflow for Validation
References
A Head-to-Head Comparison of Luzindole and Agomelatine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Luzindole and Agomelatine. While both compounds interact with the melatonergic system, their distinct pharmacological profiles lead to divergent applications and therapeutic effects.
This document summarizes their mechanisms of action, receptor binding affinities, and preclinical data. It is important to note that while Agomelatine is an approved antidepressant in many countries, this compound remains a tool for preclinical research. As such, direct head-to-head clinical trial data is not available. This comparison, therefore, focuses on their fundamental pharmacological and preclinical characteristics.
At a Glance: Key Pharmacological and Properties
| Feature | This compound | Agomelatine |
| Primary Mechanism of Action | Competitive Antagonist at MT1 and MT2 receptors | Agonist at MT1 and MT2 receptors; Antagonist at 5-HT2C receptors.[1][2][3][4][5] |
| Primary Use | Preclinical research tool to study the melatonergic system. | Treatment of major depressive disorder. |
| Receptor Binding Affinity (Ki, nM) | MT1: 158 - 179 nM MT2: 7.3 - 10.2 nM | MT1: ~0.1 nM MT2: ~0.12 nM 5-HT2C: ~631 nM. |
| Selectivity | Preferential for MT2 over MT1 (approx. 11- to 25-fold). | Highly potent at MT1/MT2 with weaker affinity for 5-HT2C. |
| Reported Preclinical Effects | Antidepressant-like effects in animal models. | Antidepressant, anxiolytic, and circadian rhythm resynchronizing effects in animal models. |
Mechanism of Action: A Tale of Two Ligands
This compound and Agomelatine represent two opposing approaches to modulating the melatonergic system. This compound acts as a competitive antagonist, blocking the endogenous ligand melatonin from binding to and activating the MT1 and MT2 receptors. In contrast, Agomelatine is a potent agonist at these receptors, mimicking the effects of melatonin.
Furthermore, Agomelatine possesses a secondary mechanism of action as an antagonist of the serotonin 5-HT2C receptor. This dual action is believed to contribute synergistically to its antidepressant effects. Blockade of 5-HT2C receptors can lead to an increase in dopamine and norepinephrine release in the frontal cortex, an effect not observed with pure melatonergic agonists.
Receptor Binding Affinities: A Quantitative Comparison
The binding affinities of this compound and Agomelatine for their respective targets have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | MT1 | 158 - 179 |
| MT2 | 7.3 - 10.2 | |
| Agomelatine | MT1 | ~0.1 |
| MT2 | ~0.12 | |
| 5-HT2C | ~631 |
Data compiled from multiple sources.
As the data indicates, Agomelatine is a significantly more potent ligand at both MT1 and MT2 receptors compared to this compound. This compound, on the other hand, exhibits a notable selectivity for the MT2 receptor over the MT1 receptor.
Pharmacokinetics: A Brief Overview
Detailed pharmacokinetic data for this compound is scarce due to its primary use as a research chemical. In contrast, the pharmacokinetic profile of Agomelatine has been well-characterized in humans.
| Parameter | Agomelatine |
| Bioavailability | ~1% (extensive first-pass metabolism) |
| Protein Binding | 95% |
| Metabolism | Hepatic (primarily CYP1A2 and CYP2C9/19) |
| Elimination Half-life | 1-2 hours |
| Excretion | Primarily renal (as metabolites) |
Data for Agomelatine.
Preclinical Evidence of Antidepressant and Anxiolytic-like Effects
Both this compound and Agomelatine have demonstrated antidepressant-like effects in preclinical models of depression, such as the forced swim test. In this test, a reduction in immobility time is indicative of an antidepressant effect.
Agomelatine has also been shown to have anxiolytic-like effects in models such as the elevated plus maze, where an increase in time spent in the open arms suggests a reduction in anxiety.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Agomelatine in the tree shrew model of depression: effects on stress-induced nocturnal hyperthermia and hormonal status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Luzindole, a Melatonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of Luzindole's binding characteristics at melatonin receptors, offering a comparative perspective against other relevant melatonin receptor modulators. The information presented herein is intended to support research and drug development efforts by providing key binding parameters and the experimental context in which they were determined.
Quantitative Binding Affinity Data
This compound is a competitive antagonist of melatonin receptors with a notable selectivity for the MT2 subtype over the MT1 subtype.[1] The binding affinities of this compound and other selected melatonin receptor modulators are summarized in the tables below. These values, primarily inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are critical for understanding the potency and selectivity of these compounds.
It is important to note that while extensive data on the binding affinity of this compound is available, specific kinetic parameters such as the association rate constant (Kon) and the dissociation rate constant (Koff) are not readily found in the reviewed literature. The determination of these kinetic rates would provide a more dynamic picture of this compound's interaction with its target receptors.
Table 1: Binding Affinity (Ki) of this compound and Other Melatonin Receptor Modulators
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| This compound | MT1 (MEL-1A) | 603 | Human | Radioligand Binding | |
| MT2 (MEL-1B) | 45 | Human | Radioligand Binding | ||
| 4-P-PDOT | MT1 | - | - | - | - |
| MT2 | - | - | - | [1] | |
| Agomelatine | MT1 | ~0.1 | Human | Radioligand Binding | |
| MT2 | ~0.1 | Human | Radioligand Binding | ||
| Ramelteon | MT1 | 0.014 | Human | Radioligand Binding | |
| MT2 | 0.112 | Human | Radioligand Binding |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Half-Maximal Inhibitory/Effective Concentration (IC50/EC50) of this compound and Other Melatonin Receptor Modulators
| Compound | Receptor Subtype | IC50/EC50 (µM) | Functional Effect | Reference |
| This compound | Melatonin Receptors | 1 | Antagonist | |
| Melatonin-induced pigment aggregation | 2.1 | Inhibition | ||
| Ramelteon | MT1 | 0.0000212 | Agonist (cAMP inhibition) | |
| MT2 | 0.0000534 | Agonist (cAMP inhibition) |
Experimental Protocols
The quantitative data presented in this guide are derived from various experimental methodologies. Understanding these protocols is crucial for interpreting the data and for designing future experiments. The most common techniques employed for characterizing the binding of ligands to melatonin receptors are detailed below.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity (Kd, Ki) and density (Bmax) of receptors. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
1. Saturation Binding Assay:
-
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax).
-
Methodology:
-
Prepare cell membranes or tissue homogenates expressing the melatonin receptor of interest.
-
Incubate the membranes with increasing concentrations of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]iodomelatonin).
-
In a parallel set of experiments, include a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters.
-
Analyze the data by plotting specific binding against the radioligand concentration and fitting to a saturation binding curve to derive Kd and Bmax.
-
2. Competition Binding Assay:
-
Objective: To determine the affinity (Ki) of an unlabeled compound (e.g., this compound) for a receptor.
-
Methodology:
-
Prepare cell membranes or tissue homogenates expressing the melatonin receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separate bound and free radioligand and quantify the radioactivity.
-
Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
3. Kinetic Binding Assay:
-
Objective: To determine the association (Kon) and dissociation (Koff) rate constants of a radioligand.
-
Methodology:
-
Association: Incubate the receptor preparation with a fixed concentration of radioligand and measure the amount of specific binding at various time points until equilibrium is reached. The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association model. The Kon can then be calculated.
-
Dissociation: Allow the binding to reach equilibrium, then initiate dissociation by adding an excess of an unlabeled ligand. Measure the decrease in specific binding over time. The Koff is determined by fitting the data to a one-phase exponential decay model.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (Kon and Koff) in addition to affinity data (KD).
-
Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of a ligand-receptor interaction.
-
Methodology:
-
Immobilize one of the binding partners (e.g., the melatonin receptor) onto a sensor chip.
-
Flow a solution containing the other binding partner (the analyte, e.g., this compound) over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.
-
Replace the analyte solution with a buffer to monitor the dissociation of the complex, which is observed as a decrease in the sensor signal.
-
Fit the association and dissociation curves to appropriate kinetic models to determine Kon and Koff. The equilibrium dissociation constant (KD) is then calculated as Koff/Kon.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
NanoBRET is a proximity-based assay that can be used to study ligand binding in real-time in living cells.
-
Objective: To measure ligand binding affinity and kinetics in a live-cell format.
-
Methodology:
-
Genetically fuse a bright luciferase (NanoLuc®) to the receptor of interest (e.g., MT1 or MT2).
-
Use a fluorescently labeled ligand that binds to the receptor.
-
When the fluorescent ligand binds to the NanoLuc-tagged receptor, BRET occurs, where the energy from the luciferase is transferred to the fluorophore, resulting in a detectable light emission from the fluorophore.
-
For kinetics: Measure the BRET signal over time after the addition of the fluorescent ligand (for association) or after the addition of an excess of an unlabeled competitor (for dissociation).
-
For affinity: Perform competition binding experiments by measuring the BRET signal in the presence of a fixed concentration of the fluorescent ligand and varying concentrations of an unlabeled competitor (e.g., this compound).
-
Visualizations
Melatonin Receptor Signaling and this compound's Mechanism of Action
Caption: Melatonin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Binding Kinetics using SPR
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
References
Safety Operating Guide
Proper Disposal of Luzindole: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This document provides detailed guidance on the proper disposal procedures for Luzindole, a selective melatonin receptor antagonist, intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations.
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE, including:
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Hazard Summary: this compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to minimize environmental impact and ensure compliance with safety standards.
-
Initial Assessment and Waste Classification:
-
Determine if the this compound waste is contaminated with other hazardous materials. If so, the disposal protocol for the most hazardous substance in the mixture must be followed.
-
Based on available safety data, pure, unused this compound is not classified as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA). However, state and local regulations may vary.
-
-
Contact Environmental Health and Safety (EHS):
-
Consult with your institution's EHS department to ensure compliance with all relevant disposal regulations. They can provide specific guidance on waste stream management and approved disposal vendors.
-
-
Preparing for Disposal:
-
For pure this compound (solid):
-
Ensure the primary container is securely sealed.
-
Place the sealed primary container into a larger, labeled, and compatible secondary container.
-
-
For this compound solutions:
-
Do not dispose of this compound solutions down the drain.
-
Collect the solution in a designated, sealed, and clearly labeled waste container. The label should include "this compound" and any solvents used.
-
-
For contaminated labware (e.g., pipette tips, vials):
-
Collect all contaminated disposable materials in a designated, sealed hazardous waste bag or container.
-
-
-
Final Disposal:
-
The recommended method for the final disposal of this compound is through an approved waste disposal plant, which will typically involve incineration.
-
Transfer the prepared waste containers to your institution's designated chemical waste storage area for pickup by a licensed hazardous waste contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided safety data sheets regarding disposal limits or concentrations for this compound. Disposal procedures should be followed for any quantity of this compound waste to mitigate its high aquatic toxicity.
| Parameter | Value | Reference |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Hazard Classification | Harmful if swallowed. | |
| Storage Temperature | Freezer or -20°C. |
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific disposal requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
